molecular formula C15H22FN3O6 B601173 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine CAS No. 162204-30-0

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

货号: B601173
CAS 编号: 162204-30-0
分子量: 359.36
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Capecitabine impurity.

属性

IUPAC Name

3-methylbutyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O6/c1-7(2)4-5-24-15(23)18-12-9(16)6-19(14(22)17-12)13-11(21)10(20)8(3)25-13/h6-8,10-11,13,20-21H,4-5H2,1-3H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVCPOIDSSQXMR-UORFTKCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OCCC(C)C)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OCCC(C)C)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167334
Record name 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine
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Molecular Weight

359.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162204-30-0
Record name 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine
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Record name 162204-30-0
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Record name 5'-DEOXY-5-FLUORO-N4-(3-METHYL-1-BUTYLOXYCARBONYL)CYTIDINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Oral Fluoropyrimidines: A Technical Deep Dive into Capecitabine Structure and Function Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Rationale

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine , universally known as Capecitabine , represents a pinnacle in prodrug design. Unlike its parent compound 5-Fluorouracil (5-FU), which suffers from rapid degradation by dihydropyrimidine dehydrogenase (DPD) and poor oral bioavailability, Capecitabine is engineered for tumor-selective activation .

The molecule's efficacy hinges on two critical structural modifications to the fluoropyrimidine scaffold:

  • N4-pentyloxycarbonyl group: This carbamate moiety masks the amine, protecting the molecule from degradation in the GI tract and enabling high oral bioavailability (~100%).

  • 5'-deoxyribose moiety: This modification is the "address label" that renders the intermediate (5'-DFUR) a specific substrate for Thymidine Phosphorylase (TP), an enzyme significantly upregulated in many solid tumors.

Metabolic Activation: The "Triple-Enzyme" Cascade

Capecitabine is pharmacologically inactive upon administration. It requires a sequential, three-step enzymatic conversion to release the cytotoxic warhead (5-FU) preferentially at the tumor site. This cascade minimizes systemic toxicity (e.g., myelosuppression) compared to IV 5-FU.

The Activation Pathway
  • Intestine/Liver: Carboxylesterase (CES) cleaves the N4-carbamate side chain.

  • Liver/Tumor: Cytidine Deaminase (CDA) converts the cytidine ring to a uridine ring.[1]

  • Tumor: Thymidine Phosphorylase (TP) cleaves the sugar moiety, releasing active 5-FU.[1]

MetabolicPathway cluster_0 Tumor Microenvironment Capecitabine Capecitabine (Prodrug) DFCR 5'-DFCR (Intermediate) Capecitabine->DFCR Carboxylesterase (Liver/Intestine) DFUR 5'-DFUR (TP Substrate) DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FU 5-FU (Active Warhead) DFUR->FU Thymidine Phosphorylase (Tumor High Expression) Metabolites F-BAL / F-UPA (Inactive/Toxic) FU->Metabolites DPD (Degradation)

Figure 1: The sequential metabolic activation of Capecitabine. Note the critical tumor-selective step mediated by Thymidine Phosphorylase (TP).

Chemical Synthesis: N4-Acylation Protocol

The defining step in Capecitabine synthesis is the introduction of the carbamate chain at the N4 position. This is typically achieved by reacting 5'-deoxy-5-fluorocytidine with n-pentyl chloroformate (or 3-methyl-1-butyl chloroformate).

Workflow Diagram

Synthesis Reactant 5'-Deoxy-5-fluorocytidine (Starting Material) Intermediate Silylated Intermediate (Transient) Reactant->Intermediate HMDS, TMS-Cl Pyridine, 80°C Reagent n-Pentyl Chloroformate (Acylating Agent) Product Capecitabine (Crude) Reagent->Product Reacts with Intermediate->Product Acylation (-HCl) Purified Capecitabine (API Grade) Product->Purified Crystallization (Ethyl Acetate)

Figure 2: Synthetic route focusing on the critical N4-acylation and silylation protection strategy.

Bench-Level Synthesis Protocol (Acylation Step)

Note: All procedures must be performed in a fume hood with appropriate PPE.

  • Preparation: Charge a reaction vessel with 5'-deoxy-5-fluorocytidine (1.0 eq) and anhydrous pyridine (solvent/base).

  • Silylation (Optional but Recommended): Add Hexamethyldisilazane (HMDS) to transiently protect the hydroxyl groups on the sugar ring. Heat to 80°C for 2 hours, then cool to 0-5°C. This prevents side reactions on the ribose hydroxyls.

  • Acylation: Dropwise add n-pentyl chloroformate (1.1 eq) while maintaining temperature <10°C. The reaction is exothermic.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor progress via TLC or HPLC (disappearance of starting material).

  • Quenching: Quench with water to hydrolyze silyl groups.

  • Extraction: Extract with Dichloromethane (DCM) . Wash organic layer with 1N HCl (to remove pyridine), followed by saturated NaHCO3 and brine.

  • Crystallization: Concentrate the organic layer. Recrystallize the residue from Ethyl Acetate/Heptane to yield white crystalline powder.

Analytical Characterization & Properties

Verification of the synthesized product requires rigorous profiling. The presence of the alpha-anomer or incomplete acylation products (Impurity D) must be controlled.

Physicochemical Profile
PropertyValueRelevance
Molecular Formula C15H22FN3O6Confirmation of stoichiometry
Molecular Weight 359.35 g/mol Mass Spec identification
Solubility 26 mg/mL (Water)High solubility aids oral formulation
LogP ~0.44 (pH 7.4)Balanced lipophilicity for membrane permeability
pKa ~8.8Weakly basic (pyrimidine ring)
Melting Point 110–121°CPurity indicator (sharp range = high purity)
HPLC Method (Stability Indicating)
  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18.

  • Mobile Phase:

    • Solvent A: 20mM Ammonium Formate (pH 4.0)

    • Solvent B: Acetonitrile[2][3]

    • Gradient: 5% B to 60% B over 20 mins.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 250 nm (max absorption) or 305 nm (selective).

  • Target: Resolution of Capecitabine (RT ~7.5 min) from 5'-DFCR and 5'-DFUR.

Functional Assay: Thymidine Phosphorylase (TP) Activity

For researchers studying resistance mechanisms, quantifying the conversion of the intermediate (5'-DFUR) to 5-FU by TP is critical.

Protocol: Spectrophotometric/HPLC Determination of TP Activity This assay measures the phosphorolysis of thymidine (or 5'-DFUR) to thymine (or 5-FU).

  • Sample Prep: Homogenize tumor tissue or cell pellets in lysis buffer (10 mM Tris-HCl, 15 mM NaCl, 1.5 mM MgCl2, pH 7.4). Centrifuge at 10,000 x g for 20 min at 4°C. Collect supernatant.

  • Reaction Mix:

    • 100 µL Tissue Lysate (Source of TP)

    • 100 µL Substrate (10 mM Thymidine or 5'-DFUR)

    • 100 µL Phosphate Buffer (100 mM, pH 6.5 - Phosphate is the co-substrate)

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction by adding 1 mL of 0.3 M NaOH (for UV shift) or 10% TCA (for HPLC).

  • Detection (Spectrophotometric):

    • Add 0.3 M NaOH to induce a bathochromic shift.

    • Measure absorbance at 300 nm .

    • Calculation: Thymine has a higher molar absorptivity at 300 nm in alkali compared to Thymidine. Use extinction coefficient difference (

      
      ) to calculate product formed.
      
  • Detection (HPLC - Preferred for Specificity):

    • Inject supernatant onto C18 column.

    • Monitor 5-FU peak generation at 267 nm.

References

  • Miwa, M., et al. (1998). "Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumours by enzymes concentrated in human liver and cancer tissue."[1] European Journal of Cancer. Link

  • Ishikawa, T., et al. (1998). "Tumor selective delivery of 5-fluorouracil by capecitabine, a new oral fluoropyrimidine carbamate, in human cancer xenografts." Biochemical Pharmacology. Link

  • Schüller, J., et al. (2000). "Preferential activation of capecitabine in tumor following oral administration to colorectal cancer patients." Cancer Chemotherapy and Pharmacology. Link

  • FDA Access Data. (2001). "Xeloda (Capecitabine) Clinical Pharmacology and Biopharmaceutics Review." Link

  • PubChem. (2025). "Capecitabine Compound Summary." National Library of Medicine. Link

  • Kamiya, Y., et al. (2011). "Preparation of capecitabine." US Patent 2011/0224422 A1. Link

Sources

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, structural context, and chemical history of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine .

Editorial Note: This compound is the isopentyl (iso-pentyl) carbamate analogue of the blockbuster drug Capecitabine (which is the n-pentyl carbamate). While Capecitabine (Ro 09-1978) was the clinical candidate selected for development, the 3-methyl-1-butyloxycarbonyl analogue represents a critical structural isomer and process impurity. Its "discovery" is inextricably linked to the Structure-Activity Relationship (SAR) studies of the fluoropyrimidine carbamates and the subsequent process chemistry optimization of Capecitabine.

Discovery, Structural Isomerism, and Role in Fluoropyrimidine Development[1]

Part 1: Executive Summary & Chemical Identity

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is a fluoropyrimidine carbamate and a structural isomer of Capecitabine.[1] It is characterized by a branched isopentyl (3-methyl-1-butyl) side chain at the N4 position, distinguishing it from the straight-chain n-pentyl group of Capecitabine.

In the context of pharmaceutical development, this compound holds a dual status:

  • SAR Reference Compound: Investigated during the rational design of oral fluoropyrimidines to optimize substrate specificity for hepatic carboxylesterases.

  • Critical Process Impurity (Impurity E): A known byproduct in the synthesis of Capecitabine, arising from isopentyl chloroformate contaminants in the n-pentyl chloroformate starting material.

FeatureThe Topic Compound (Isopentyl)Capecitabine (Parent Drug)
Chemical Name 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine5'-Deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine
Side Chain 3-methyl-1-butyl (Isopentyl)n-Pentyl
Role Structural Isomer / Impurity StandardActive Pharmaceutical Ingredient (API)
Activation Substrate for Carboxylesterase (CES)Substrate for Carboxylesterase (CES)
CAS Registry 162204-30-0154361-50-9
Part 2: Discovery and Historical Context

The history of this compound is embedded in the "rational design" program initiated by Hideo Ishitsuka and colleagues at Nippon Roche (now Chugai Pharmaceutical) in the early 1990s. The goal was to develop an oral fluoropyrimidine that mimicked continuous 5-FU infusion while avoiding the gastrointestinal toxicity associated with the earlier drug, 5'-Deoxy-5-fluorouridine (5'-DFUR / Doxifluridine) .

1. The Limitation of 5'-DFUR

5'-DFUR was an effective prodrug activated by Thymidine Phosphorylase (TP) in tumors. However, it released 5-FU in the intestine due to high TP levels in the gut mucosa, causing dose-limiting diarrhea.

2. The N4-Carbamate Strategy

To prevent premature activation in the gut, the Roche team modified the N4 position of the cytidine ring. They hypothesized that an N4-alkoxycarbonyl group would render the molecule resistant to Cytidine Deaminase (CDA) and TP until it was hydrolyzed by Carboxylesterase (CES) in the liver.

3. Structure-Activity Relationship (SAR) and Selection

The researchers synthesized a series of N4-substituted derivatives to optimize two parameters:

  • Lipophilicity: To ensure high oral absorption.

  • Enzymatic Hydrolysis Rate: To ensure efficient conversion to 5'-DFCR in the liver.

The 3-methyl-1-butyloxycarbonyl (isopentyl) derivative was synthesized as part of this library. While it showed activity, the n-pentyl derivative (Capecitabine) was selected as the lead candidate (Ro 09-1978) because it exhibited the optimal balance of bioavailability and conversion efficiency in human liver microsomes. The isopentyl analogue thus became a historical "runner-up" and a critical reference for impurity profiling.

Part 3: Mechanism of Action & Biological Pathway

Both the topic compound and Capecitabine function as "triple-prodrugs." They are inactive until processed through a three-step enzymatic cascade. The structural difference (isopentyl vs. pentyl) primarily affects the first step (interaction with Carboxylesterase).

The Activation Cascade
  • Intestine: The intact carbamate passes through the intestinal mucosa without releasing 5-FU (avoiding toxicity).

  • Liver: Carboxylesterase (CES1/CES2) hydrolyzes the carbamate ester (isopentyl or pentyl) to release 5'-Deoxy-5-fluorocytidine (5'-DFCR) .

  • Liver/Tumor: Cytidine Deaminase (CDA) converts 5'-DFCR to 5'-Deoxy-5-fluorouridine (5'-DFUR) .[2]

  • Tumor: Thymidine Phosphorylase (TP) cleaves 5'-DFUR to release the cytotoxic 5-Fluorouracil (5-FU) .[2]

ActivationPathway Prodrug N4-(3-methyl-1-butyloxycarbonyl) Analogue (Inactive) DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Prodrug->DFCR Hydrolysis of Isopentyl Chain LiverCES Liver Carboxylesterase (CES1/CES2) LiverCES->Prodrug DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Deamination LiverCDA Cytidine Deaminase (CDA) LiverCDA->DFCR FiveFU 5-Fluorouracil (5-FU) Cytotoxic DFUR->FiveFU Phosphorolysis (Tumor Selective) TumorTP Thymidine Phosphorylase (TP) TumorTP->DFUR

Caption: The three-step enzymatic activation pathway. The specific isopentyl side chain is cleaved in the first step by hepatic carboxylesterases.

Part 4: Synthesis and Impurity Formation

The presence of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine in commercial Capecitabine is a result of the manufacturing process.

Chemical Synthesis Protocol

The standard synthesis involves the acylation of 5'-Deoxy-5-fluorocytidine (5'-DFCR) (often protected at the sugar hydroxyls) with Pentyl Chloroformate .

The Critical Variable: Industrial grade n-pentyl chloroformate is synthesized from n-pentanol. If the n-pentanol feedstock contains iso-amyl alcohol (3-methyl-1-butanol) as an impurity, the resulting chloroformate reagent will contain 3-methyl-1-butyl chloroformate .

Reaction Scheme:

  • Reagent Formation:

    • n-Pentanol + COCl₂ → n-Pentyl Chloroformate

    • Impurity: 3-Methyl-1-butanol + COCl₂ → 3-Methyl-1-butyl Chloroformate

  • Coupling:

    • 5'-DFCR + (Mixture of Chloroformates) → Capecitabine + Isopentyl Analogue (Impurity)

This makes the isopentyl analogue a "Process-Related Impurity" that must be monitored by HPLC to ensure it remains below the qualification threshold (typically <0.15% or <0.5% depending on guidelines).

SynthesisImpurity cluster_reagents Reagent Preparation cluster_products Final Drug Substance Pentanol n-Pentanol (Main Reagent) Capecitabine Capecitabine (n-Pentyl) Pentanol->Capecitabine + 5'-DFCR / Pyridine Isoamyl 3-Methyl-1-butanol (Feedstock Impurity) Impurity Topic Compound (Isopentyl Analogue) Isoamyl->Impurity + 5'-DFCR / Pyridine Phosgene Phosgene (COCl2) Phosgene->Pentanol Activation Phosgene->Isoamyl Activation

Caption: Genesis of the isopentyl impurity during the acylation step of Capecitabine synthesis.

Part 5: Analytical Specifications

For researchers utilizing this compound as a reference standard, the following physicochemical properties are relevant for identification and separation from the n-pentyl parent.

PropertySpecification
Molecular Formula C₁₅H₂₂FN₃O₆
Molecular Weight 359.35 g/mol
Isomeric Relationship Positional isomer of the alkyl side chain.
HPLC Retention Typically elutes extremely close to Capecitabine; requires high-resolution columns (C18) and optimized gradient elution (Acetonitrile/Water/TFA) to resolve the branched vs. linear chain.
Mass Spectrometry MS/MS fragmentation patterns are nearly identical to Capecitabine (m/z 360 [M+H]+). Differentiation often relies on retention time or NMR.
NMR Distinction ¹H NMR: The isopentyl group shows a doublet for the terminal dimethyl group (approx 0.9 ppm, 6H) and a multiplet for the methine proton, whereas the n-pentyl group shows a triplet for the terminal methyl (approx 0.9 ppm, 3H) and a methylene chain.
Part 6: References
  • Ishitsuka, H., et al. (1998). "Capecitabine: An orally available fluoropyrimidine with a tumor-selective mechanism of action." Cancer, 83(S8), 1705-1713.

  • Roche (Hoffmann-La Roche). (1995). "N4-(substituted-oxycarbonyl)-5'-deoxy-5-fluorocytidine compounds."[1][3][4][5] U.S. Patent 5,472,949. (Describes the genus of N4-carbamates).

  • Banker, R., et al. (2010). "Process for the preparation of Capecitabine and its intermediates." World Intellectual Property Organization, WO2010058410. (Discusses impurity formation and control).

  • PubChem. (n.d.). "Capecitabine Compound Summary." National Center for Biotechnology Information.

  • European Medicines Agency (EMA). (2013). "Assessment Report: Capecitabine." (Details impurity limits including the isopentyl analogue).

Sources

solubility of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility profile of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine , a structural isomer and critical impurity of the antineoplastic agent Capecitabine . In the context of pharmaceutical development, this molecule is often referred to as the Isopentyl Analog of Capecitabine.

While Capecitabine utilizes an n-pentyl carbamate chain, the subject molecule contains a 3-methyl-1-butyl (isopentyl) chain. This subtle structural variation—branching at the terminal alkyl chain—alters crystal packing efficiency and lattice energy, resulting in distinct solubility behaviors compared to the parent API.

This guide provides a comparative solubility landscape, thermodynamic modelling approaches, and a validated protocol for determining the solubility of this high-value standard when material availability is limited.

Physicochemical Profile & Theoretical Basis

To understand the solubility of the isopentyl analog, we must first benchmark it against the well-characterized parent molecule, Capecitabine. The "Like Dissolves Like" principle applies here, but with steric modifications.

Structural Comparison
FeatureCapecitabine (Parent API)Isopentyl Analog (Subject)
IUPAC Fragment n-Pentyloxycarbonyl3-Methyl-1-butyloxycarbonyl
Chain Topology Linear (

)
Branched (

)
Lipophilicity (LogP) ~0.4 (Experimental)~0.35–0.45 (Predicted)
Lattice Energy High (Efficient Packing)Moderate (Steric disruption)
Theoretical Solubility Prediction

The branching in the isopentyl group typically disrupts the crystal lattice packing efficiency compared to the linear n-pentyl chain of Capecitabine. Consequently, the Isopentyl Analog is predicted to possess slightly higher solubility in organic solvents and a lower melting point than Capecitabine.

Solubility Landscape: Comparative Data

As direct experimental data for the isopentyl analog is often proprietary or absent in public literature, the following data synthesizes known Capecitabine values (the primary proxy) with predictive corrections for the isopentyl isomer.

Table 1: Solvent Solubility Profile (at 25°C)
Solvent ClassSpecific SolventCapecitabine Solubility (Reference)Isopentyl Analog (Predicted Trend)Suitability
Polar Protic Water26 mg/mL (Intrinsic)* 0.15 mg/mL (PBS pH 7.2)Similar (~25–28 mg/mL)Poor (Anti-solvent)
Methanol> 200 mg/mL (Freely Soluble)Higher (> 210 mg/mL)High (Dissolution)
Ethanol~200 mg/mL (Freely Soluble)Higher High (Dissolution)
Polar Aprotic AcetonitrileSolubleSoluble Moderate (HPLC Mobile Phase)
DMSO~12–15 mg/mL**Similar High (Stock Solutions)
Esters Ethyl Acetate~40–50 mg/mLHigher Critical (Crystallization)
Alkanes n-HeptaneInsolubleInsoluble Excellent (Anti-solvent)

*Note: The 26 mg/mL value (Merck Index) refers to intrinsic solubility of the powder; physiological solubility in buffered saline is significantly lower due to ionic strength and pH effects. **Note: DMSO solubility is highly dependent on water content; anhydrous DMSO yields higher values.

Thermodynamic Modeling (Modified Apelblat Equation)

For process optimization, the solubility (


, mole fraction) of the isopentyl analog in pure solvents (like Ethanol or Ethyl Acetate) can be correlated using the Modified Apelblat equation, which fits the nucleoside carbamate class well:


Where:

  • 
     is the absolute temperature (K).
    
  • 
     are empirical constants derived from experimental data.
    
  • Application: Use this model to determine the cooling curve for crystallization. The isopentyl analog will likely require a lower temperature or higher anti-solvent ratio to precipitate compared to Capecitabine.

Experimental Protocol: Micro-Scale Solubility Determination

Since 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is often an expensive reference standard, standard shake-flask methods (requiring grams of material) are impractical. The following HPLC-Based Saturation Protocol yields accurate results with <50 mg of material.

Workflow Visualization

The following diagram outlines the logic for determining solubility with minimal sample loss.

SolubilityProtocol Start Start: Weigh Excess Solid (~10-20 mg) SolventAdd Add Solvent (0.5 mL) Thermostated Vessel Start->SolventAdd Equilibration Equilibrate (Shake 24-48h at Temp T) SolventAdd->Equilibration Filtration Syringe Filter (0.22 µm) (Pre-heated to Temp T) Equilibration->Filtration Saturated Supernatant Dilution Dilute Aliquot (Mobile Phase) Filtration->Dilution HPLC HPLC Analysis (UV @ 305 nm) Dilution->HPLC Calc Calculate Solubility (Peak Area vs Standard) HPLC->Calc

Figure 1: Micro-scale solubility determination workflow designed to conserve high-value reference standards.

Step-by-Step Methodology
  • Preparation: Accurately weigh ~10–20 mg of the isopentyl analog into a 1.5 mL amber glass vial (amber protects the fluoropyrimidine core from light degradation).

  • Solvent Addition: Add 0.5 mL of the target solvent (e.g., Ethyl Acetate). Ensure undissolved solid remains (supersaturation).

  • Equilibration: Place the vial in a thermomixer set to the desired temperature (e.g., 25°C). Agitate at 500 rpm for 24–48 hours.

  • Sampling:

    • Critical Step: Pre-heat a glass syringe and 0.22 µm PTFE filter to the same temperature as the sample to prevent premature precipitation during filtration.

    • Draw 100 µL of the supernatant through the filter.

  • Quantification: Dilute the filtrate immediately with the HPLC mobile phase (typically Acetonitrile/Water). Inject into an HPLC system (C18 column) and compare the peak area against a known calibration curve of the standard.

Application: Purification & Separation Strategy

Separating the isopentyl analog (impurity) from Capecitabine (product) is challenging due to their similar solubility profiles. Crystallization alone is often insufficient for complete resolution.

Separation Logic
  • Solvent System: Ethyl Acetate (Solvent) + n-Heptane (Anti-solvent).

  • Mechanism: Because the isopentyl analog is slightly more soluble, it tends to remain in the mother liquor longer than Capecitabine during controlled cooling.

PurificationLogic Crude Crude Mixture (Capecitabine + Isopentyl Analog) Dissolve Dissolve in Ethyl Acetate (50°C) Crude->Dissolve Cooling Controlled Cooling (50°C -> 20°C) Dissolve->Cooling Seed Seed with Pure Capecitabine Form I Cooling->Seed @ Metastable Zone Filter Filtration Seed->Filter Cake Filter Cake (Enriched Capecitabine) Filter->Cake Liquor Mother Liquor (Enriched Isopentyl Analog) Filter->Liquor

Figure 2: Fractional crystallization logic. The isopentyl analog's higher solubility allows it to be purged into the mother liquor.

References

  • O'Neil, M.J. (2006).[1] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[1] Whitehouse Station, NJ: Merck and Co., Inc.[1]

  • DrugBank Online. (2024). Capecitabine: Chemical and Physical Properties.

  • Cayman Chemical. (2022).[2] Product Information: Capecitabine Solubility in PBS and Organic Solvents.

  • PubChem Compound Summary. (2024). Capecitabine (CID 60953).[3] National Center for Biotechnology Information.

  • Tong, Y. et al. (2015). "Solubility and thermodynamic properties of capecitabine in different pure solvents." Journal of Chemical & Engineering Data.

Sources

potential therapeutic relevance of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Therapeutic Relevance of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

Abstract

The landscape of cancer chemotherapy is continually evolving towards orally administered agents that offer improved therapeutic indices and patient convenience. 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is a structural analog of the widely successful oral fluoropyrimidine prodrug, capecitabine. This technical guide provides a comprehensive analysis of the potential therapeutic relevance of this compound. By leveraging the well-established pharmacology of capecitabine as a foundational paradigm, we explore the predicted metabolic activation, mechanism of action, and potential clinical utility of this specific derivative. We posit that 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is a rational candidate for development as a next-generation oral prodrug of 5-fluorouracil (5-FU), potentially offering a modified pharmacokinetic and safety profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel cancer therapeutics.

Introduction: The Prodrug Strategy in Fluoropyrimidine Chemotherapy

For decades, 5-fluorouracil (5-FU) has been a cornerstone in the treatment of various solid tumors, particularly colorectal cancer.[1] However, its clinical utility is hampered by a short biological half-life and the need for continuous intravenous infusion, which necessitates central venous access and is associated with significant patient inconvenience and systemic toxicity.[1] The development of oral fluoropyrimidine prodrugs represents a major advancement, aiming to mimic continuous 5-FU infusion while improving safety and ease of administration.[2]

Capecitabine (N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine) stands out as a highly successful example of this strategy.[2] It is an orally bioavailable prodrug that undergoes a multi-step enzymatic conversion to 5-FU, with the final, activating step occurring preferentially within tumor tissue.[3][4] This tumor-selective activation is the key to its improved therapeutic window.

This whitepaper focuses on 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine , a close structural analog of capecitabine. While primarily documented as an impurity or related substance in the synthesis of capecitabine, its structure warrants a detailed examination of its own potential therapeutic merits.[5] This guide will dissect its probable mechanism of action by analogy to capecitabine, analyze how its unique N4-substituent might influence its pharmacological properties, and outline a preclinical strategy to validate its potential as a therapeutic agent.

The Capecitabine Paradigm: A Three-Step Pathway to Tumor-Selective Activation

To understand the potential of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine, one must first grasp the elegant, three-step enzymatic activation pathway of capecitabine.[6] This cascade is designed to release the cytotoxic 5-FU payload with a degree of tumor specificity.[7]

  • Step 1 (Liver): After oral absorption, capecitabine is first metabolized in the liver by carboxylesterase , which hydrolyzes the N4-pentyloxycarbonyl group to yield 5'-deoxy-5-fluorocytidine (5'-DFCR).[6]

  • Step 2 (Liver & Tumor): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase (CDA) , an enzyme present in both the liver and various tumor tissues.[6][7]

  • Step 3 (Tumor-Preferential): The final and rate-limiting activation step is the conversion of 5'-DFUR to the active drug, 5-fluorouracil (5-FU) . This reaction is catalyzed by thymidine phosphorylase (TP) .[1][8] Crucially, the expression and activity of thymidine phosphorylase are significantly higher in many tumor tissues compared to corresponding normal tissues, leading to a localized concentration of 5-FU at the site of malignancy.[4]

Once generated, 5-FU exerts its anticancer effects primarily through the inhibition of thymidylate synthase, an essential enzyme for DNA synthesis and repair, leading to cell death in rapidly proliferating cancer cells.[3]

Capecitabine_Activation_Pathway cluster_absorption Oral Administration & Absorption cluster_liver Liver cluster_liver_tumor Liver & Tumor Tissue cluster_tumor Tumor Tissue (Preferential) cluster_action Mechanism of Action Capecitabine 5'-Deoxy-5-fluoro-N4- (3-methyl-1-butyloxycarbonyl)cytidine (Proposed Prodrug) DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase FU 5-Fluorouracil (5-FU) (Active Cytotoxic Agent) DFUR->FU Thymidine Phosphorylase (High in Tumors) Action Inhibition of Thymidylate Synthase Disruption of DNA Synthesis Tumor Cell Apoptosis FU->Action

Caption: Predicted metabolic activation pathway of the topic compound.

Analysis of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

The core structural difference between the topic molecule and capecitabine lies in the N4-alkyloxycarbonyl side chain. This modification is pivotal as it is the first point of metabolic attack and influences the compound's physicochemical properties.

PropertyCapecitabine5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine
N4-Side Chain n-Pentyloxycarbonyl3-Methyl-1-butyloxycarbonyl (Isopentyloxycarbonyl)
Structure Linear Alkyl ChainBranched Alkyl Chain
Molecular Formula C15H22FN3O6C15H22FN3O6
Molecular Weight 359.35 g/mol 359.35 g/mol

Causality Behind the Structural Modification:

The N4-carbamate group serves as a lipophilic moiety designed to enhance oral absorption and membrane permeability. The choice of the alkyl group can fine-tune these properties and, critically, affect the rate of hydrolysis by carboxylesterase.

  • Steric Hindrance: The "3-methyl-1-butyloxycarbonyl" group is a branched isomer of capecitabine's linear n-pentyl chain. This branching introduces greater steric bulk near the carbonyl group. It is plausible that this steric hindrance could alter the kinetics of its interaction with the active site of carboxylesterase. This could lead to a slower or faster rate of conversion to the first intermediate, 5'-DFCR, thereby modifying the pharmacokinetic profile, including the time to peak concentration (Tmax) and overall drug exposure (AUC).

  • Lipophilicity and Absorption: While isomeric, the branched structure may slightly alter the compound's lipophilicity and crystal packing, which could influence its dissolution rate and absorption from the gastrointestinal tract. However, a significant deviation from capecitabine's excellent absorption profile is not anticipated.

Given these considerations, the primary hypothesis remains that 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine will function as a prodrug of 5-FU via the same three-enzyme cascade as capecitabine. The key scientific question is whether the modified side chain confers a superior pharmacokinetic or pharmacodynamic profile.

Potential Therapeutic Relevance and Clinical Outlook

The therapeutic value of this molecule is contingent on its performance relative to the established standard, capecitabine.

A Bioequivalent or "Biobetter" Anticancer Agent

The most direct therapeutic application would be as a chemotherapeutic agent for the same indications as capecitabine, including:

  • Adjuvant and metastatic colorectal cancer[1]

  • Metastatic breast cancer[4]

  • Advanced gastric cancer[9]

The potential for a "biobetter" profile exists if the modified side chain results in:

  • Improved Pharmacokinetic Consistency: A more controlled and predictable rate of initial hydrolysis could reduce inter-patient variability in 5-FU exposure.

  • Altered Toxicity Profile: The systemic exposure to the parent prodrug and its initial metabolites (prior to 5'-DFUR) contributes to the overall toxicity profile. A change in the metabolism of the N4-side chain could potentially modulate the incidence or severity of side effects like hand-foot syndrome or diarrhea.[2]

  • Novel Combination Therapies: A modified pharmacokinetic profile might allow for more favorable dosing schedules when used in combination with other agents like oxaliplatin or irinotecan.[10]

It is critical to note that these potential advantages are speculative and require rigorous experimental validation. There is also the possibility of a less favorable profile, such as poorer activation kinetics or increased off-target toxicity.

Absence of Evidence for Alternative Mechanisms

While it is important to consider novel biological activities, there is currently no evidence to suggest that this molecule would engage with alternative therapeutic targets, such as the inflammasome or caspases, in a clinically relevant manner. Its design is overwhelmingly biased towards functioning as a fluoropyrimidine prodrug.

Experimental Protocols for Preclinical Validation

To move from hypothesis to evidence, a structured preclinical evaluation is essential. The following protocols describe self-validating systems to test the core mechanistic claims.

Protocol 1: Comparative In Vitro Enzymatic Conversion

Objective: To determine and compare the rate of hydrolysis of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine and capecitabine by human liver carboxylesterase.

Methodology:

  • Reaction Setup: Prepare reaction mixtures containing human liver microsomes (as a source of carboxylesterase) in a suitable buffer system.

  • Substrate Addition: Initiate the reaction by adding the test compound or capecitabine (control) at a defined concentration (e.g., 10 µM).

  • Time-Course Sampling: Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots and immediately quench the enzymatic reaction with a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the formation of the product, 5'-deoxy-5-fluorocytidine (5'-DFCR).

  • Data Analysis: Plot the concentration of 5'-DFCR formed over time for both compounds and determine the initial reaction velocity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Microsome Reaction Mix C Initiate Reaction (Add Substrate to Mix) A->C B Prepare Test Compound & Capecitabine Stocks B->C D Incubate at 37°C C->D E Time-Point Sampling & Quenching D->E F Sample Centrifugation E->F G LC-MS/MS Analysis (Quantify Product) F->G H Data Analysis (Determine Reaction Rate) G->H

Caption: Workflow for in vitro enzymatic conversion assay.

Protocol 2: Comparative In Vitro Cytotoxicity Assay

Objective: To compare the anti-proliferative activity of the test compound and capecitabine in cancer cell lines with differential expression of thymidine phosphorylase (TP).

Methodology:

  • Cell Line Selection: Select a pair of cancer cell lines, one with high TP expression (e.g., HCT116) and one with low TP expression (e.g., a TP-knockout or knockdown variant).

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound, capecitabine (positive control), and 5-FU (active metabolite control). Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) and incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

Self-Validation: The system is validated if 5-FU shows potent cytotoxicity in both cell lines, whereas capecitabine and the test compound show significantly greater potency in the high-TP cell line compared to the low-TP cell line.

Hypothetical Data & Interpretation

Clear data presentation is crucial for evaluating the compound's potential.

Table 1: Hypothetical Results of In Vitro Carboxylesterase Conversion

CompoundInitial Rate of 5'-DFCR Formation (pmol/min/mg protein)
Capecitabine150.5 ± 12.3
Test Compound 95.8 ± 8.9
  • Interpretation: In this hypothetical scenario, the test compound is converted more slowly by carboxylesterase. This could translate to a longer in vivo half-life of the parent drug and a delayed Tmax for its metabolites, potentially leading to a more sustained 5-FU exposure profile.

Table 2: Hypothetical IC50 Values (µM) from Cytotoxicity Assays

CompoundHigh-TP Cell Line (HCT116)Low-TP Cell Line (HCT116 TP-KO)
5-Fluorouracil (5-FU)5.2 ± 0.46.1 ± 0.5
Capecitabine25.8 ± 2.1> 200
Test Compound 30.1 ± 2.5 > 200
  • Interpretation: These hypothetical results would strongly support the proposed mechanism of action. Both prodrugs are significantly more potent in cells that can perform the final activation step (high TP), while the active metabolite (5-FU) is potent in both. The slightly higher IC50 of the test compound in the high-TP line is consistent with its slower initial activation step observed in Table 1.

Conclusion

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine represents a rational and intriguing modification of the capecitabine scaffold. All available evidence and theoretical analysis point towards its function as an orally administered, three-step activatable prodrug of 5-fluorouracil. Its ultimate therapeutic relevance is not a question of a novel mechanism, but rather one of pharmacological optimization. The introduction of a branched N4-alkyloxycarbonyl side chain has the potential to modulate the drug's pharmacokinetic profile, which could lead to an improved therapeutic index compared to capecitabine. This compound is a compelling candidate for further preclinical investigation, with a clear, mechanistically-driven path to validate its potential as a next-generation fluoropyrimidine for solid tumor therapy.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Capecitabine?[Link]

  • Walko, C. M., & Lindley, C. (2005). Capecitabine: a review. Clinical therapeutics, 27(1), 23–44.
  • OncoDaily. (2024, June 17). Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. [Link]

  • Mayo Clinic. (2024, December 1). Capecitabine (Oral Route) - Side effects & dosage. [Link]

  • OncologyTube. (2024, February 5). Capecitabine / 5-FU FDA Guidance Testing Dihydropyrimidine Dehydrogenase Deficiency Before Treatment. YouTube. [Link]

  • Benson, A. B., 3rd, Ajani, J. A., Catalano, R. B., Engelking, C., Kornblau, S. M., Martenson, J. A., Jr, McCall, M., & Mitchell, E. P. (2004). Capecitabine in the management of colorectal cancer. Clinical colorectal cancer, 4 Suppl 2, S68–S75. [Link]

  • ResearchGate. (n.d.). Metabolic conversion of capecitabine to 5-fluorouracil. [Link]

  • Sakata, Y., Ohtsu, A., Horikoshi, N., Sugimachi, K., Mitachi, Y., & Taguchi, T. (2000). A phase I study of a novel oral fluoropyrimidine carbamate, capecitabine, in Japanese patients. Cancer chemotherapy and pharmacology, 45(3), 291–298.
  • Pharmaffiliates. (n.d.). 5'Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine. [Link]

  • Boruah, H., & Roy, S. (2022). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 7(5), x220453. [Link]

  • Takimoto, T., et al. (2020). Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5'-Deoxy-5-fluorocytidine, and Creatinine Clearance. Anticancer Research, 40(11), 6333-6338. [Link]

  • ResearchGate. (2025, August 5). X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe). [Link]

  • Grate, J. W., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Advances, 13(40), 28247-28254. [Link]

  • PubChem. (n.d.). 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine. [Link]

  • Twelves, C., et al. (2001). Capecitabine as a single agent in the treatment of advanced colorectal cancer. British journal of cancer, 84 Suppl 2, 13–18.
  • Cassidy, J., et al. (2002). Vision of the future: capecitabine. The oncologist, 7 Suppl 6, 1–4. [Link]

  • Saif, M. W. (2007). Targeting cancers in the gastrointestinal tract: role of capecitabine. OncoTargets and therapy, 1, 19–32. [Link]

Sources

Methodological & Application

analytical methods for 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine detection

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

This application note provides a comprehensive overview and detailed protocols for the analytical detection and characterization of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control who require robust and reliable analytical methodologies for this fluorinated nucleoside analogue.

Introduction: The Analytical Imperative for a Capecitabine-Related Compound

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is a fluorinated nucleoside analogue. Its structural similarity to the anticancer drug Capecitabine and its intermediates suggests its potential role as a related substance, impurity, or a metabolite in pharmaceutical formulations and biological matrices.[1] The molecular formula for this compound is C₁₅H₂₂FN₃O₆, with a corresponding molecular weight of 359.35 g/mol .[2] Given the stringent regulatory requirements for pharmaceutical products, the development of specific, sensitive, and validated analytical methods is paramount to ensure product quality, safety, and efficacy.

This guide delves into the principal analytical techniques for the comprehensive characterization of this molecule, focusing on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies presented herein are designed to be adaptable for various applications, from routine quality control to in-depth structural elucidation.

Physicochemical Properties at a Glance

A fundamental understanding of the physicochemical properties of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is crucial for method development. The following table summarizes its key characteristics.

PropertyValueSource
Molecular FormulaC₁₅H₂₂FN₃O₆[2]
Molecular Weight359.35 g/mol [2]
StereochemistryAbsolute (4 defined stereocenters)[2]
Charge0[2]

Chromatographic Analysis: HPLC-UV for Quantification and Purity

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a cornerstone technique for the quantitative analysis and purity assessment of pharmaceutical compounds. The presence of the cytidine chromophore in the target molecule allows for sensitive UV detection.

Causality in Method Design:

The choice of a reversed-phase HPLC method is predicated on the molecule's moderate polarity. The combination of a C18 stationary phase with a polar mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol) provides excellent separation of the analyte from potential impurities. The inclusion of a buffer in the mobile phase is critical for maintaining a consistent ionization state of the molecule, thereby ensuring reproducible retention times and peak shapes.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Bulk Drug or Formulation Dissolution Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation C18 Reversed-Phase Column Separation Injection->Separation Detection UV Detection (e.g., 240 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration (Area vs. Time) Chromatogram->Integration Quantification Quantify against Reference Standard Integration->Quantification

Caption: HPLC-UV workflow from sample preparation to quantification.

Detailed Protocol: HPLC-UV Method

1. Reagents and Materials:

  • 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid or Ammonium acetate (for mobile phase modification)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

3. Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for good separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to ensure consistent protonation and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 20% B to 80% B over 15 minA gradient is recommended to ensure elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 240 nmA common wavelength for cytidine-based compounds, but a full UV scan is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same diluent to a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from the reference standard.

High-Sensitivity Analysis: LC-MS/MS for Trace Level Detection

For applications requiring higher sensitivity and selectivity, such as the analysis of the compound in biological matrices (e.g., plasma, tissue), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer.

Causality in Method Design:

LC-MS/MS offers exceptional selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). This allows for the detection of the target analyte even in complex matrices where co-eluting compounds might interfere with UV detection.[3][4] Electrospray Ionization (ESI) in positive mode is typically effective for protonating nucleoside analogues to generate the precursor ion [M+H]⁺.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Tissue Homogenate Extraction Protein Precipitation or Solid Phase Extraction (SPE) Sample->Extraction Evaporation Evaporate and Reconstitute Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation UPLC/HPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS_Analysis Tandem MS (MRM Mode) Ionization->MS_Analysis TIC Generate Total Ion Chromatogram MS_Analysis->TIC MRM_Integration Extract and Integrate MRM Transition Peak TIC->MRM_Integration Quantification Quantify against Calibrated Curve MRM_Integration->Quantification NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Spectral Interpretation Sample Pure Compound Dissolution Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Acquire Spectra: - 1H NMR - 13C NMR - 19F NMR - 2D NMR (COSY, HSQC) Transfer->Acquisition Processing Process Raw Data (Fourier Transform) Acquisition->Processing Assignment Assign Chemical Shifts and Coupling Constants Processing->Assignment Structure Confirm Molecular Structure Assignment->Structure

Sources

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine, universally recognized as Capecitabine , represents a cornerstone in prodrug design. Unlike direct antimetabolites, Capecitabine is pharmacologically inactive in vitro without specific metabolic activation.

For researchers, this presents a unique challenge: standard cytotoxicity assays (e.g., MTT/CellTiter-Glo) will yield false negatives unless the biological system contains the requisite enzymatic cascade. This guide outlines the "Triple-Lock" activation mechanism, provides validated protocols for in vitro metabolic simulation, and details high-sensitivity LC-MS/MS quantification methods.

Part 1: Pre-Analytical Handling & Stability

Chemical Identity:

  • IUPAC Name: Pentyl [1-(3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1H-pyrimidin-4-yl]carbamate

  • Molecular Weight: 359.35 g/mol

  • Appearance: White to off-white crystalline powder

Solubility & Storage Protocol: The carbamate linkage at the N4 position is susceptible to hydrolysis under alkaline conditions. Proper stock preparation is critical to prevent premature degradation into 5'-Deoxy-5-fluorocytidine (5'-DFCR).

SolventSolubility LimitStability (at -20°C)Application Note
DMSO > 200 mg/mL> 12 MonthsRecommended. Use anhydrous DMSO. Avoid repeated freeze-thaw cycles.
Methanol ~ 50 mg/mL< 1 MonthSuitable for LC-MS standard preparation; not for long-term storage.
Water ~ 26 mg/mL< 24 HoursUnstable. Hydrolysis accelerates at pH > 8.0. Prepare fresh for immediate use.

Critical Warning: Do not store aqueous solutions. The carbamate moiety hydrolyzes spontaneously in basic buffers, mimicking the first step of metabolic activation and confounding kinetic data.

Part 2: The "Triple-Lock" Metabolic Pathway

Capecitabine utilizes a three-step enzymatic cascade to generate 5-Fluorouracil (5-FU) preferentially in tumor tissues.[1] Understanding this pathway is essential for designing valid in vitro experiments.

Pathway Visualization:

Capecitabine_Pathway cluster_liver Hepatic Activation CAP Capecitabine (Inactive Prodrug) DFCR 5'-DFCR (Intermediate) CAP->DFCR Carboxylesterase (CES1/2) [Liver] DFUR 5'-DFUR (Intermediate) DFCR->DFUR Cytidine Deaminase (CDA) [Liver/Tumor] FU 5-FU (Active Cytotoxin) DFUR->FU Thymidine Phosphorylase (TP) [Tumor High Expression]

Figure 1: The sequential enzymatic activation of Capecitabine.[2] Note that standard cell lines (e.g., HeLa, HEK293) often lack high levels of CES and TP, rendering Capecitabine inactive in standard media.

Part 3: Protocol - In Vitro Metabolic Activation (S9 Fraction Assay)

To study Capecitabine in a cell-free system, you must simulate the hepatic conversion steps. This protocol uses Liver S9 fractions (containing both cytosolic and microsomal enzymes) to convert Capecitabine to 5'-DFCR and 5'-DFUR.

Objective: Quantify the rate of prodrug depletion and metabolite appearance.

Materials:

  • Pooled Human Liver S9 Fraction (20 mg/mL protein).

  • NADPH Regenerating System (Note: CES is hydrolytic and does not strictly require NADPH, but S9 assays standardly include it to account for potential CYP450 oxidative side-reactions).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Capecitabine-d11).

Procedure:

  • Preparation: Thaw S9 fraction on ice. Pre-warm phosphate buffer to 37°C.

  • Master Mix: Prepare a reaction mixture containing:

    • Liver S9 (Final conc: 1.0 mg/mL)

    • Buffer (to final volume)[3]

    • Optional: NADPH (1 mM final)

  • Initiation: Add Capecitabine stock (in DMSO) to the Master Mix to achieve a final concentration of 10 µM . (Final DMSO < 0.1%).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At T = 0, 15, 30, 60, and 120 minutes, remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 150 µL of Ice-cold Stop Solution. Vortex for 30 seconds.

  • Clarification: Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Analysis: Transfer supernatant to LC-MS vials for quantification.

Expected Results:

  • Capecitabine: Rapid exponential decay (t1/2 < 60 min in active S9).

  • 5'-DFCR: Rapid appearance followed by slow decline.

  • 5'-DFUR: Gradual accumulation (rate limited by CDA activity).

  • 5-FU: Minimal formation (Liver S9 has low Thymidine Phosphorylase activity compared to tumor tissue).

Part 4: Analytical Quantification (LC-MS/MS)

Quantifying Capecitabine and its polar metabolites requires a robust method. Due to the polarity difference between the prodrug (lipophilic) and 5-FU (hydrophilic), a polarity-switching method is recommended.

Chromatography:

  • Column: Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent C18 capable of retaining polar bases.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-6 min (5% -> 95% B), 6-7 min (Hold 95% B).

Mass Spectrometry (MRM Transitions):

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Capecitabine ESI (+)360.1 [M+H]+263.13020
5'-DFCR ESI (+)246.1 [M+H]+130.02515
5'-DFUR ESI (-)245.1 [M-H]-128.92512
5-FU ESI (-)129.0 [M-H]-42.03018

Technical Insight: 5-FU responds poorly in positive mode. If your instrument does not support fast polarity switching (< 20ms), perform two separate injections: one for Capecitabine/5'-DFCR (Pos) and one for 5'-DFUR/5-FU (Neg).

Part 5: Cell Culture Efficacy Studies

The Common Pitfall: Researchers often treat cancer cell lines (e.g., MCF-7, A549) with Capecitabine and observe no toxicity (IC50 > 100 µM). This is not due to drug resistance, but due to the absence of Carboxylesterase (CES) in the culture media.

Corrective Protocol: To assess efficacy in vitro, you must use one of the following approaches:

  • Use the Metabolite: Treat cells with 5'-DFUR instead of Capecitabine. This bypasses the liver-dependent steps (CES and CDA) and tests the tumor-specific step (Thymidine Phosphorylase).

  • Co-Culture: Culture tumor cells with hepatocytes or add Liver S9 fraction (as per Part 3) to the media for 4 hours, then wash and replace with fresh media.

  • Transfection: Use cell lines stably transfected with human CES1 or CES2 plasmids.

References

  • Metabolic Pathway & Mechanism: Walko, C. M., & Lindley, C. (2005). Capecitabine: a review. Clinical Therapeutics, 27(1), 23-44.

  • LC-MS/MS Methodology: Deng, P., et al. (2015). Simultaneous determination of capecitabine and its three nucleoside metabolites in human plasma by high performance liquid chromatography–tandem mass spectrometry.[5][6][7] Journal of Chromatography B, 989, 71-79.

  • In Vitro Activation (S9 Assays): Licea-Perez, H., et al. (2009). A semi-automated 96-well plate method for the simultaneous determination of 5-fluorouracil and its prodrug capecitabine in human plasma. Journal of Chromatography B, 877(11-12), 1040-1046.

  • Enzymatic Kinetics (CES/CDA): Quinney, S. K., et al. (2005). Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1011-1016.

Sources

Application Notes & Protocols: A Framework for the Preclinical Evaluation of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nucleoside analogs represent a cornerstone of cancer chemotherapy.[1][2] These agents, by mimicking endogenous nucleosides, can disrupt critical cellular processes such as DNA replication and repair, ultimately leading to cancer cell death.[3][4] The compound 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is a novel cytidine analog with purposeful chemical modifications. The 5'-deoxy-5-fluoro group is designed to enhance metabolic stability and potentially alter interactions with key enzymes. The N4-acyl modification likely acts as a prodrug moiety, intended to improve cell permeability and bioavailability before being cleaved intracellularly to release the active pharmacological agent.[5] This design strategy is reminiscent of successful prodrugs like capecitabine, which is metabolically converted to 5-fluorouracil (5-FU).[6][7]

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of this compound. The protocols herein are designed to first establish its cytotoxic potential and then to elucidate its underlying mechanism of action, providing a robust foundation for further preclinical and clinical development.

Part 1: Foundational Analysis - Cytotoxicity and Proliferation

The initial step in characterizing any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. This allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Rationale & Experimental Logic

We employ a dose-response assessment across a panel of cancer cell lines to understand both the potency and the spectrum of activity. A colorimetric assay, such as the MTS assay, provides a quantitative measure of cell viability by assessing mitochondrial metabolic activity. A decrease in metabolic activity is proportional to the number of viable cells. Including a non-malignant cell line (e.g., normal human fibroblasts) is critical for an early assessment of cancer cell selectivity.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Select & Culture Cell Lines assay1 Seed Cells in 96-well Plates prep1->assay1 Day 1 prep2 Prepare Compound Stock Solution (in DMSO) assay2 Prepare Serial Dilutions of Compound prep2->assay2 assay3 Treat Cells for 72 hours assay2->assay3 Day 2 assay4 Add MTS Reagent & Incubate assay3->assay4 Day 5 assay5 Read Absorbance at 490 nm assay4->assay5 analysis1 Plot Dose-Response Curves assay5->analysis1 analysis2 Calculate IC50 Values analysis1->analysis2

Caption: Workflow for determining compound cytotoxicity.

Protocol 1.1: In Vitro Cytotoxicity - MTS Assay

Objective: To determine the IC50 value of the compound in various cell lines.

Materials:

  • Selected cancer cell lines (e.g., HT-29 [colon], MCF-7 [breast], PANC-1 [pancreas]) and a non-malignant cell line (e.g., IMR-90 [lung fibroblast]).

  • Complete culture medium (specific to each cell line).

  • 96-well flat-bottom tissue culture plates.

  • 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine.

  • Dimethyl sulfoxide (DMSO), sterile.[8]

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Multichannel pipette and plate reader.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate and incubate overnight.[9] The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO.[8] Perform serial dilutions in complete medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.[8]

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of medium containing the various compound concentrations (including a vehicle-only control with 0.5% DMSO).[10]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.[11]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Blank-subtract the absorbance values. Normalize the data to the vehicle-only control (representing 100% viability). Plot the normalized viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

Cell LineTissue of OriginIC50 (µM)Selectivity Index (IMR-90 IC50 / Cancer Cell IC50)
HT-29Colon Cancer1.533.3
MCF-7Breast Cancer3.215.6
PANC-1Pancreatic Cancer0.862.5
IMR-90Normal Lung Fibroblast>50-

Part 2: Mechanistic Deep Dive - Cell Cycle and Apoptosis

Once cytotoxicity is established, the next logical step is to investigate how the compound kills cancer cells. Nucleoside analogs often interfere with DNA synthesis, which can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[2]

Rationale & Experimental Logic

Cell Cycle Analysis: We use flow cytometry with propidium iodide (PI) staining to analyze the DNA content of cells.[12] PI is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound-induced block at a specific phase will cause an accumulation of cells in that phase.

Apoptosis Analysis: The Annexin V/PI assay is a standard method to detect apoptosis by flow cytometry.[13] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[15] Propidium iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.[16] To confirm apoptosis, we also recommend measuring the activity of executioner caspases (caspase-3 and -7), which are key mediators of the apoptotic cascade.[17][18]

Protocol 2.1: Cell Cycle Analysis via Propidium Iodide Staining

Objective: To determine the effect of the compound on cell cycle distribution.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat with the compound at concentrations corresponding to 1x and 2x its IC50 value for 24 or 48 hours. Include a vehicle-only control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[19] Incubate for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[20] RNase A is crucial as it prevents the staining of double-stranded RNA.[20]

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.[19] Model the resulting DNA histograms to quantify the percentage of cells in each phase of the cell cycle.[12]

Data Presentation: Hypothetical Cell Cycle Distribution in PANC-1 Cells (24h)

Treatment% G0/G1% S Phase% G2/M
Vehicle (DMSO)55%30%15%
Compound (0.8 µM)25%65%10%
Compound (1.6 µM)15%78%7%
Protocol 2.2: Apoptosis Detection via Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by the compound.

Procedure:

  • Cell Treatment: Treat cells as described in Protocol 2.1 for 24 or 48 hours.

  • Harvesting: Collect all cells, including the supernatant, which may contain apoptotic bodies.

  • Staining: Wash cells with cold PBS and then resuspend them in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Analysis: Immediately analyze the stained cells by flow cytometry.[15] The cell population will be segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 2.3: Caspase-3/7 Activity Assay

Objective: To confirm apoptosis by measuring executioner caspase activity.

Procedure:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at 1x and 2x IC50 concentrations for various time points (e.g., 12, 24, 48 hours).

  • Assay: Use a commercial luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay).[17] Add the reagent directly to the wells, which lyses the cells and contains a pro-luminescent substrate for caspase-3/7.[17]

  • Incubation & Measurement: Incubate at room temperature as per the manufacturer's instructions (typically 1-2 hours).[21][22] Measure luminescence using a plate reader.

  • Analysis: Normalize the luminescence signal to the vehicle-only control to determine the fold-increase in caspase activity.

Visualizing the Apoptotic Pathway

G Compound 5'-Deoxy-5-fluoro-N4- (3-methyl-1-butyloxycarbonyl)cytidine DNA_Damage DNA Damage / Replication Stress Compound->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Caspase37 Caspase-3/7 Activation Apoptosis->Caspase37 Leads to AnnexinV Annexin V Staining (PS Exposure) Apoptosis->AnnexinV Results in

Caption: Relationship between compound, cellular event, and assays.

Part 3: Advanced Mechanistic Insights

Given its structure as a fluorinated nucleoside analog, the compound likely acts as a prodrug that requires intracellular activation to exert its effect.[1][5] A primary mechanism for such compounds is the inhibition of thymidylate synthase (TS), a critical enzyme for de novo DNA synthesis.[23][24][25]

Hypothesized Mechanism of Action

We hypothesize that after cellular uptake, the N4-acyl group is cleaved by intracellular esterases or amidases. The resulting 5'-deoxy-5-fluorocytidine is then phosphorylated by cellular kinases to its active mono-, di-, and triphosphate forms.[26][27] The active metabolite, likely the monophosphate (5'-dF-dCMP), could then inhibit thymidylate synthase, leading to a depletion of deoxythymidine triphosphate (dTTP), which is essential for DNA synthesis and repair.[6] This "thymineless death" is a classic mechanism for fluoropyrimidines.[28][29]

G Prodrug Prodrug (Extracellular) Uptake Cellular Uptake Prodrug->Uptake Int_Prodrug Prodrug (Intracellular) Uptake->Int_Prodrug Activation1 Esterase/Amidase Cleavage Int_Prodrug->Activation1 Intermediate 5'-dF-Cytidine Activation1->Intermediate Activation2 Kinase Phosphorylation Intermediate->Activation2 Active_Metabolite Active Metabolite (e.g., 5'-dF-dCMP) Activation2->Active_Metabolite TS Thymidylate Synthase (TS) Active_Metabolite->TS Inhibits DNA_Syn DNA Synthesis dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS dTMP->DNA_Syn

Caption: Hypothesized metabolic activation and target inhibition pathway.

Protocol 3.1: Analysis of Intracellular Metabolites (LC-MS/MS)

Objective: To identify and quantify the intracellular conversion of the prodrug to its active phosphorylated metabolites.

Brief Protocol:

  • Treatment & Extraction: Treat a high-density culture of cancer cells (e.g., PANC-1) with the compound (e.g., at 5x IC50) for various times. Harvest cells and perform a metabolite extraction using a cold methanol/acetonitrile/water solution.

  • Analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a specific method to detect the parent compound and its predicted metabolites (mono-, di-, and tri-phosphates).[30]

  • Interpretation: The appearance of phosphorylated species over time would provide strong evidence for the intracellular activation of the compound.[26][31]

Protocol 3.2: In Vitro Thymidylate Synthase (TS) Inhibition Assay

Objective: To directly measure the inhibitory activity of the compound or its putative active metabolite on TS.

Brief Protocol:

  • Assay Principle: This is typically a spectrophotometric assay that measures the TS-catalyzed conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[32] This reaction is coupled to the oxidation of a cofactor, N5,N10-methylenetetrahydrofolate, which can be monitored by a decrease in absorbance at 340 nm.[23]

  • Procedure: In a cell-free system, combine recombinant human TS enzyme, substrates (dUMP and cofactor), and varying concentrations of the test compound (or its synthesized active metabolite).[32]

  • Analysis: Monitor the reaction rate by measuring the change in absorbance over time. Calculate the IC50 of the compound for TS inhibition. A potent IC50 would confirm TS as a direct target.[33]

References

  • The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial. AACR Journals. [Link]

  • Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [Link]

  • In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information (NCBI). [Link]

  • Nucleoside Analogs: Cellular Pharmacology, Mechanisms of Action, and Strategies for Combination Therapy. ScienceDirect. [Link]

  • The Annexin V Apoptosis Assay. University of Colorado Anschutz Medical Campus. [Link]

  • Exploring the intracellular pharmacokinetics of the 5-fluorouracil nucleotides during capecitabine treatment. National Center for Biotechnology Information (NCBI). [Link]

  • Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. National Center for Biotechnology Information (NCBI). [Link]

  • Determinants of Individual Variation in Intracellular Accumulation of Anti-HIV Nucleoside Analog Metabolites. National Center for Biotechnology Information (NCBI). [Link]

  • Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. National Center for Biotechnology Information (NCBI). [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information (NCBI). [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Intracellular Metabolism of Nucleoside/Nucleotide Analogues: a Bottleneck to Reach Active Drugs on HIV Reverse Transcriptase. ResearchGate. [Link]

  • Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. National Center for Biotechnology Information (NCBI). [Link]

  • Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. MDPI. [Link]

  • Mechanism of action of 5-fluorouracil: Capecitabine is a prodrug that... ResearchGate. [Link]

  • Determinants of Individual Variation in Intracellular Accumulation of Anti-HIV Nucleoside Analog Metabolites. DASH (Harvard University). [Link]

  • Caspase Protocols in Mice. National Center for Biotechnology Information (NCBI). [Link]

  • Thymidylate synthase disruption to limit cell proliferation in cell therapies. bioRxiv. [Link]

  • Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. OncoDaily. [Link]

  • Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information (NCBI). [Link]

  • Anticancer activity of nucleoside analogues: A density functional theory based QSAR study. ResearchGate. [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. protocols.io. [Link]

  • 5-Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review). Spandidos Publications. [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Thymidylate Synthase Inhibitors Part 1. YouTube. [Link]

  • What is the mechanism of Capecitabine? Patsnap Synapse. [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. Universitas Gadjah Mada. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Novel anticancer polymeric conjugates of activated nucleoside analogs. National Center for Biotechnology Information (NCBI). [Link]

  • Detection of thymidylate synthase modulators by a novel screening assay. PubMed. [Link]

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Application Notes and Protocols for Developing Assays with 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Cytidine Analog

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is a novel nucleoside analog with significant potential in anticancer research. Its structural similarity to cytidine suggests a mechanism of action that involves interference with nucleic acid synthesis, a hallmark of many successful chemotherapeutic agents.[1][2][3] This document provides a comprehensive guide for researchers to develop a robust suite of assays to investigate the bioactivity, mechanism of action, and therapeutic efficacy of this compound. As a Senior Application Scientist, the following protocols are presented not merely as a series of steps, but with a rationale behind the experimental design, ensuring a thorough and scientifically sound investigation.

The central hypothesis for the mechanism of action of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is that it acts as a prodrug, undergoing enzymatic conversion to the active cytotoxic agent, 5-fluorouracil (5-FU). This is analogous to the well-established metabolic pathway of Capecitabine.[1][4][5][6] Therefore, the assays detailed herein are designed to meticulously dissect this bioactivation cascade and its downstream cellular consequences.

I. The Bioactivation Pathway: From Prodrug to Potent Inhibitor

The proposed metabolic activation of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine to 5-FU is a three-step enzymatic process. Understanding and quantifying the activity of the enzymes involved is paramount to characterizing the compound's pharmacological profile.

Metabolic Pathway 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine 5'-Deoxy-5-fluorocytidine (5'-dFCR) 5'-Deoxy-5-fluorocytidine (5'-dFCR) 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine->5'-Deoxy-5-fluorocytidine (5'-dFCR) Carboxylesterase 5'-Deoxy-5-fluorouridine (5'-dFUR) 5'-Deoxy-5-fluorouridine (5'-dFUR) 5'-Deoxy-5-fluorocytidine (5'-dFCR)->5'-Deoxy-5-fluorouridine (5'-dFUR) Cytidine Deaminase (CDA) 5-Fluorouracil (5-FU) 5-Fluorouracil (5-FU) 5'-Deoxy-5-fluorouridine (5'-dFUR)->5-Fluorouracil (5-FU) Thymidine Phosphorylase (TP) Experimental Workflow Compound Treatment Compound Treatment Cytotoxicity Assay (MTT/SRB) Cytotoxicity Assay (MTT/SRB) Compound Treatment->Cytotoxicity Assay (MTT/SRB) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Compound Treatment->Apoptosis Assay (Annexin V) Cell Cycle Analysis (Propidium Iodide) Cell Cycle Analysis (Propidium Iodide) Compound Treatment->Cell Cycle Analysis (Propidium Iodide) Cellular Uptake (LC-MS/MS) Cellular Uptake (LC-MS/MS) Compound Treatment->Cellular Uptake (LC-MS/MS)

Figure 2: Cellular efficacy experimental workflow.

Protocol 3: MTT Cytotoxicity Assay

Rationale: The MTT assay is a widely used colorimetric assay to assess cell viability. [7][8]It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing a quantitative measure of cell death. [9][10] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a specialized detergent reagent)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight. [9]2. Compound Treatment: Treat the cells with a serial dilution of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. [9][10]4. Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. [9]5. Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. [9][10]6. Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 4: Sulforhodamine B (SRB) Cytotoxicity Assay

Rationale: The SRB assay is another robust and reproducible colorimetric method for assessing cytotoxicity. It is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass, which is proportional to the cell number. [11][12] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA), 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Discard the supernatant and wash the plates five times with tap water and air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate for 10-30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Protocol 5: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

Rationale: To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, an Annexin V assay is employed. [13]Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). [13] Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest both adherent and suspension cells from the treatment and control groups.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL. [14]4. Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. [14]5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Protocol 6: Cell Cycle Analysis using Propidium Iodide

Rationale: Many anticancer agents exert their effects by causing cell cycle arrest at specific phases. This protocol uses propidium iodide to stain the cellular DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently. Fix for at least 1 hour at 4°C.

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Resuspend the cell pellet in 1 mL of Propidium Iodide staining solution. [15]6. Incubation: Incubate for at least 30 minutes at room temperature in the dark. [16][17]7. Analysis: Analyze the samples by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

III. Pharmacokinetics: Cellular Uptake and Stability

Understanding how the compound enters the cell and its stability under various conditions is crucial for interpreting the biological data and for future drug development.

Protocol 7: Cellular Uptake Assay using LC-MS/MS

Rationale: To confirm that the compound is taken up by the cells, a sensitive and specific method like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is required. This allows for the quantification of the intracellular concentration of the parent compound and its metabolites. [18][19] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • LC-MS/MS system

  • Extraction solvent (e.g., methanol/acetonitrile)

  • Internal standard

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to reach a desired confluency.

  • Compound Treatment: Treat the cells with the compound at a specific concentration for various time points.

  • Washing: Quickly wash the cells three times with ice-cold PBS to remove extracellular compound.

  • Cell Lysis and Extraction: Add cold extraction solvent with an internal standard to each well to lyse the cells and precipitate proteins.

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the protein precipitate. [18]7. Sample Preparation: Transfer the supernatant to a new tube and either inject directly or evaporate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Develop and validate an LC-MS/MS method for the quantification of the parent compound and its expected metabolites (5'-dFCR, 5'-dFUR, and 5-FU).

  • Data Analysis: Quantify the intracellular concentrations and normalize to cell number or protein concentration.

Protocol 8: Stability-Indicating HPLC Method and Forced Degradation Studies

Rationale: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. [20][21][22]Forced degradation studies are performed to intentionally degrade the compound under various stress conditions to identify potential degradation products and to validate the stability-indicating nature of the analytical method. [23][24][25] Forced Degradation Conditions:

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat the compound with 3% H2O2 at room temperature.

  • Thermal Degradation: Expose the solid compound to 105°C.

  • Photolytic Degradation: Expose the compound solution to UV light (254 nm) and visible light.

HPLC Method Development:

  • Column Selection: Start with a C18 column.

  • Mobile Phase Selection: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where the parent compound and potential degradants have good absorbance.

  • Optimization: Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent peak and all degradation peaks.

Validation of the Stability-Indicating Method: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

IV. Data Presentation and Interpretation

To facilitate the analysis and comparison of the experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: In Vitro Cytotoxicity of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

Cell LineAssay TypeIncubation Time (h)IC50 / GI50 (µM)
MCF-7MTT48
HCT116MTT48
A549SRB72
Panc-1SRB72

Table 2: Cell Cycle Analysis of [Cell Line] Treated with 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

TreatmentConcentration (µM)% G0/G1% S% G2/M
Control0
CompoundIC50/2
CompoundIC50
CompoundIC50 x 2

V. Conclusion

The protocols outlined in this application note provide a comprehensive framework for the preclinical evaluation of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine. By systematically investigating its bioactivation, cellular efficacy, and pharmacokinetic properties, researchers can gain a thorough understanding of its therapeutic potential. The emphasis on explaining the rationale behind each experimental choice is intended to empower scientists to not only execute these assays but also to critically interpret the data and design subsequent experiments. This structured and logical approach will be instrumental in advancing this promising compound through the drug development pipeline.

References

  • Schilsky, R. L. (2002). Capecitabine: a new oral fluoropyrimidine for the treatment of colorectal cancer. Expert Opinion on Investigational Drugs, 11(4), 547-555. [Link]

  • Miwa, M., Ura, M., Nishida, M., Sawada, N., Ishikawa, T., Mori, K., ... & Ishitsuka, H. (1998). Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumours by exploiting tumour-associated enzymes. European Journal of Cancer, 34(8), 1274-1281. [Link]

  • Walko, C. M., & Lindley, C. (2005). Capecitabine: a review. Clinical therapeutics, 27(1), 23-44. [Link]

  • YouTube. (2023). Mechanism of Action of Capecitabine - Xeloda in a nutshell. [Link]

  • Reid, J. M., Kuffel, M. J., Miller, J. K., & Ames, M. M. (2004). Metabolic activation of capecitabine in human and murine tumors. Clinical Cancer Research, 10(17), 5844-5851. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

  • Gieschke, R., Reigner, B., Blesch, K. S., & Steimer, J. L. (2002). A review of the quantitative analysis of intracellular drug concentrations: the devil is in the detail. Journal of pharmacokinetics and pharmacodynamics, 29(5), 435-456. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]

  • Dong, M. W. (2015). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 33(11), 836-847. [Link]

  • Assay Genie. (n.d.). Cytidine Deaminase Activity Assay Kit (Fluorometric). [Link]

  • Garcia-Cazorla, À., Hirano, M., & Artuch, R. (2012). Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity. In Mitochondrial Disorders (pp. 167-176). Humana Press. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 2148, 133–138. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a critique. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in developing stability-indicating methods. Journal of pharmaceutical and biomedical analysis, 44(1), 1-14. [Link]

  • Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical reviews, 109(7), 2880-2893. [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421-5426. [Link]

  • Darzynkiewicz, Z., Juan, G., & Li, X. (1997). Cell cycle analysis by flow cytometry. Current protocols in cytometry, 1(7), 7-5. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). [Link]

  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Nair, V., Carias, A. M., & Arts, E. J. (2014). In vitro Assay for Cytidine Deaminase Activity of APOBEC3 Protein. Bio-protocol, 4(19), e1254. [Link]

  • Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The lancet oncology, 3(7), 415-424. [Link]

  • Singh, R., & Kumar, R. (2014). Stability indicating HPLC method development and validation. International Journal of Pharmaceutical Sciences and Research, 5(12), 5193. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. [Link]

  • Lada, A. G., Kliver, S. F., & Rogozin, I. B. (2020). Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. International journal of molecular sciences, 21(17), 5994. [Link]

  • MNG Laboratories. (n.d.). Thymidine Phosphorylase Enzyme Analysis (Blood). [Link]

  • Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152. [Link]

  • SGS. (n.d.). How to approach a forced degradation study. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Al-Shammari, A. M., Alshami, M. A., Umran, M. A., Almukhtar, A. A., Yaseen, N. Y., Raad, K., & Hussien, A. A. (2015). Establishment and characterization of a receptor-negative, hormone-nonresponsive breast cancer cell line from an Iraqi patient. Breast cancer: targets and therapy, 7, 223. [Link]

  • IGBMC. (2010). Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. [Link]

  • Chan, K. K., & Lwin, C. (2013). An in vitro cytidine deaminase assay to monitor APOBEC activity on DNA. Journal of visualized experiments: JoVE, (78), e50782. [Link]

  • International Journal of Trend in Scientific Research and Development. (2018). Stability Indicating HPLC Method Development – A Review. [Link]

  • University of Iowa. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

  • Martí, R., Garcia-Cazorla, A., & Artuch, R. (2012). Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity. Methods in molecular biology (Clifton, N.J.), 837, 167–176. [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

Sources

use of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine as a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Use of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine as a System Suitability Standard[1][2]

Executive Summary

This Application Note details the critical role of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine (hereafter referred to as the Isopentyl Analog ) in the quality control of Capecitabine API and drug products.[1]

In Capecitabine synthesis, the formation of structural isomers is an inherent risk due to impurities in the n-pentanol starting material. Because the Isopentyl Analog is a constitutional isomer of Capecitabine (the n-pentyl carbamate), it exhibits nearly identical physicochemical properties, making chromatographic separation a significant analytical challenge.[1] This guide provides a validated protocol for using this compound as a System Suitability Reference Standard to ensure method selectivity and regulatory compliance (ICH Q3A/Q3B).

Chemical Context & Mechanism of Impurity Formation

To understand the necessity of this standard, one must understand the synthesis vector. Capecitabine is synthesized by reacting 5'-Deoxy-5-fluorocytidine (5'-DFCR) with n-pentyl chloroformate.[1]

  • The Problem: Commercial grade n-pentyl chloroformate often contains traces of isopentyl chloroformate (derived from 3-methyl-1-butanol impurities in the alcohol feedstock).[1]

  • The Result: The side reaction produces the Isopentyl Analog.

  • The Risk: Standard C18 HPLC methods often co-elute these isomers. Without the specific Isopentyl Analog reference standard to mark its retention time, this impurity may be "hidden" under the main API peak, leading to artificial potency inflation and unquantified toxicity risks.

Visual 1: Impurity Genesis & Analytical Logic

The following diagram illustrates the parallel synthesis pathway and the decision logic for analytical control.

G cluster_0 Synthesis Pathway cluster_1 Analytical Control Strategy Start 5'-DFCR (Precursor) API Capecitabine (n-Pentyl) Start->API + Reagent_Pure Impurity Isopentyl Analog (3-methyl-1-butyl) Start->Impurity + Reagent_Imp Reagent_Pure n-Pentyl Chloroformate Reagent_Imp Isopentyl Chloroformate (Contaminant) Method HPLC Method (C18 / Phenyl-Hexyl) API->Method Impurity->Method Spike into Std Resolution Calculate Resolution (Rs) API vs Isopentyl Analog Method->Resolution Decision Rs > 1.5? Resolution->Decision Pass Method Validated Release Batch Decision->Pass Yes Fail Method Failure Optimize Gradient Decision->Fail No

Figure 1: Synthesis origin of the Isopentyl Analog and the critical control point for analytical method validation.

Physicochemical Profile

Comparison of the Reference Standard against the API. Note the extreme similarity, which dictates the need for high-efficiency chromatography.

PropertyCapecitabine (API)Isopentyl Analog (Standard)
Chemical Name 5'-Deoxy-5-fluoro-N4-(n-pentyloxycarbonyl)cytidine5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine
Molecular Formula C15H22FN3O6C15H22FN3O6
Molecular Weight 359.35 g/mol 359.35 g/mol
Hydrophobicity (LogP) ~0.9 (Experimental)~0.9 (Calculated - Isomeric)
Solubility Methanol, Acetonitrile, EthanolMethanol, Acetonitrile, DMSO
Role Active Pharmaceutical IngredientSpecificity Marker / Impurity Standard
Experimental Protocols
Protocol A: Preparation of Reference Standard Solutions

Objective: Create a stable stock solution for system suitability testing. Safety: The compound is a cytotoxic agent derivative. Handle in a biosafety cabinet.

  • Stock Solution (1.0 mg/mL):

    • Accurately weigh 10.0 mg of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine Reference Standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in Methanol (HPLC Grade) . Sonicate for 2 minutes to ensure complete dissolution.

    • Storage: Stable for 1 month at -20°C.

  • System Suitability Solution (Spiked API):

    • Prepare a 1.0 mg/mL solution of Capecitabine API in Diluent (Water:Acetonitrile 70:30).

    • Spike the API solution with the Isopentyl Analog Stock Solution to achieve a final concentration of 0.5% (w/w) relative to the API (e.g., 5 µg/mL of impurity in 1000 µg/mL API).

    • Note: This mimics the regulatory threshold for identification/qualification.

Protocol B: High-Resolution HPLC Method

Objective: Achieve baseline separation (Resolution > 1.5) between the n-pentyl API and the isopentyl impurity.[1]

  • Instrument: UHPLC or HPLC with UV detection.

  • Column: C18, 250 x 4.6 mm, 5 µm (High carbon load columns preferred, e.g., Inertsil ODS-3V or equivalent).[1]

  • Wavelength: 300 nm (Specific for the carbamate moiety, reduces interference).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40°C (Critical: Higher temp improves mass transfer for these isomers).

Mobile Phase Gradient:

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid) : Methanol : Acetonitrile (75 : 20 : 5).[1]

  • Mobile Phase B: Acetonitrile : Methanol (80 : 20).[3]

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
25.01090
30.01090
31.09010
40.09010
Data Analysis & Acceptance Criteria
1. Resolution Calculation (System Suitability)

The most critical parameter is the resolution (


) between the Capecitabine peak and the Isopentyl Analog peak.[1]

[1]
  • Requirement:

    
    [4]
    
  • Interpretation: If

    
    , the method is not specific. The isopentyl analog is likely co-eluting with the API tail.
    
    • Action: Lower the % Organic in the initial gradient or switch to a Phenyl-Hexyl stationary phase for better shape selectivity.

2. Relative Response Factor (RRF)

To accurately quantify the impurity without using a generic calculation:


[1]
  • Inject 5 concentration levels of the Isopentyl Analog and Capecitabine (Linearity study).

  • The RRF is typically close to 1.0 due to the identical chromophore, but it must be experimentally verified for the specific detector.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Co-elution (Single Peak) Insufficient selectivity; Mobile phase too strong.[1]Decrease Methanol ratio in Mobile Phase A. Ensure pH is 4.5 (pH affects the carbamate stability and ionization).
Peak Tailing > 1.5 Secondary interactions with silanols.Ensure Ammonium Acetate concentration is at least 20 mM. Use a "Base Deactivated" (BDS) column.[5]
Extra Peaks Hydrolysis of the carbamate.Prepare solutions fresh. Do not store diluted samples > 24 hours at room temperature.
References
  • European Pharmacopoeia (Ph. Eur.) . Capecitabine Monograph 2164. (Defines Impurity D and related isomeric mixtures). [1]

  • United States Pharmacopeia (USP) . Capecitabine: Related Compounds. (Details system suitability requirements for fluoropyrimidine carbamates). [1]

  • PubChem . 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine (Isomeric Analog Data). National Library of Medicine. [1]

  • Dittakavi, R.C., et al. (2014). "Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities". International Journal of Research in Pharmacy and Chemistry. (Provides basis for Ammonium Acetate/Methanol separation logic).

  • MedChemExpress . Product Data: 5'-Deoxy-5-fluoro-N4-(isopentyloxycarbonyl)cytidine.[1][6] (Confirmation of impurity status in synthesis).

Sources

Troubleshooting & Optimization

method refinement for quantitative analysis of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Refinement for 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine (Capecitabine) Role: Senior Application Scientist Status: Operational

Introduction: Scope of Analysis

Welcome to the Technical Support Center. You are likely here because you are encountering instability, poor peak shape, or cross-talk issues in the analysis of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine (commonly known as Capecitabine ) and its metabolites.

This compound presents a classic "prodrug paradox" in quantitative analysis:

  • The Parent (Capecitabine): Hydrophobic, susceptible to hydrolysis, and prone to in-source fragmentation.

  • The Metabolites (5'-DFCR, 5'-DFUR, 5-FU): Highly polar, difficult to retain on standard C18 columns, and requiring different ionization polarities.

This guide moves beyond basic detection to method refinement —optimizing for sensitivity, stability, and regulatory compliance (FDA/EMA).

Module 1: Chromatographic Separation & Peak Shape

The Challenge: The Polarity Gap

You cannot simply "ramp up the organic" to elute Capecitabine without losing the polar metabolites (5-FU, 5'-DFCR) in the void volume. Furthermore, if Capecitabine co-elutes with 5-FU, in-source fragmentation of the parent will artificially inflate your 5-FU quantification.

Metabolic Pathway & Separation Logic

Understanding the structural evolution is critical for column selection.

Capecitabine_Metabolism Cape Capecitabine (Parent) Hydrophobic DFCR 5'-DFCR (Intermediate) Polar Cape->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR (Intermediate) Polar DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FU 5-FU (Active Drug) Very Polar DFUR->FU Thymidine Phosphorylase (Tumor)

Figure 1: Metabolic cascade of Capecitabine.[1] The transition from the carbamate parent to the fluorouracil active drug represents a massive shift in polarity, necessitating a gradient capable of 95% aqueous hold (for 5-FU) to 90% organic wash (for Capecitabine).

Refined Protocol: Column & Mobile Phase

Do not use a standard C18. Standard C18 columns suffer from "phase collapse" in high aqueous conditions needed to retain 5-FU.

ParameterRecommendationScientific Rationale
Stationary Phase Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Luna Omega Polar)Prevents pore dewetting in 100% aqueous mobile phase; retains polar 5-FU while separating hydrophobic parent.
Mobile Phase A Water + 0.1% Formic Acid Low pH (approx 2.7) suppresses ionization of silanols (reducing tailing) and stabilizes the acid-labile carbamate.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for fluorinated compounds compared to Methanol.
Gradient Profile Step-Gradient 0-2 min: 2% B (Retain 5-FU/DFCR)2-4 min: Ramp to 90% B (Elute Capecitabine)4-6 min: Hold 90% B (Wash)6.1 min: Re-equilibrate (Critical for polar retention).

Module 2: Mass Spectrometry & Sensitivity

The Challenge: Cross-Talk & Adducts

Capecitabine is labile. In the ion source (ESI), it can lose the pentyl-carbamate chain, mimicking 5-FU. If these two are not chromatographically separated, your 5-FU data is invalid.

Refined MS/MS Parameters
  • Ionization Mode: Polarity Switching is often required.

    • Capecitabine/5'-DFCR: Positive Mode (ESI+).

    • 5-FU: Negative Mode (ESI-) is significantly more sensitive (10-50x).

Optimized MRM Transitions:

AnalytePolarityPrecursor (

)
Product (

)
Mechanism
Capecitabine ESI (+)360.1263.1Loss of 3-methyl-1-butyloxycarbonyl group
5'-DFCR ESI (+)246.1130.0Cytosine ring fragmentation
5'-DFUR ESI (-)245.1128.0Uracil ring detection
5-FU ESI (-)129.042.0Ring cleavage (Specific)
Internal Std ESI (+)371.1274.1Use Capecitabine-d11 (Essential)

Critical Warning: Monitor the 360 -> 130 transition for Capecitabine. If this peak appears at the retention time of 5-FU, you have carryover or in-source fragmentation .

Module 3: Sample Preparation & Stability

The Challenge: Hydrolysis ex vivo

The carbamate linkage in Capecitabine is unstable in warm, basic, or enzymatic environments (plasma esterases).

Refined Protocol: Liquid-Liquid Extraction (LLE)

Protein Precipitation (PPT) is often too "dirty" for this assay, leading to significant matrix effects (ion suppression) at the retention time of 5-FU.

Step-by-Step LLE Protocol:

  • Thawing: Thaw plasma samples in an ice bath (4°C). Never at room temperature.

  • Aliquot: Transfer 50 µL plasma to a chilled tube.

  • IS Addition: Add 10 µL Internal Standard (Capecitabine-d11).

  • Extraction: Add 600 µL Ethyl Acetate : Isopropanol (19:1 v/v) .

    • Why? Ethyl acetate extracts the hydrophobic parent; IPA helps extract the more polar metabolites without pulling in plasma proteins.

  • Agitation: Vortex 5 mins; Centrifuge 10 mins at 4000 rpm (4°C).

  • Evaporation: Transfer supernatant; evaporate under Nitrogen at 35°C (Do not exceed 40°C).

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A (0.1% Formic Acid).

    • Note: Keeping the reconstitution solvent acidic stabilizes the final sample.

Module 4: Troubleshooting & FAQs

Interactive Troubleshooting Tree

Troubleshooting_Guide Start Issue Encountered Q1 Is the issue with Sensitivity or Peak Shape? Start->Q1 Sens Low Sensitivity Q1->Sens Sensitivity Shape Poor Peak Shape (Tailing/Split) Q1->Shape Peak Shape Matrix Check Matrix Effect. Are you using PPT? Sens->Matrix SwitchLLE Switch to LLE (Ethyl Acetate/IPA) Matrix->SwitchLLE Yes Polarity Check Ionization. Is 5-FU in Positive mode? Matrix->Polarity No NegMode Switch 5-FU to Negative Mode (ESI-) Polarity->NegMode Yes RetTime Is 5-FU eluting in void (<1.5 min)? Shape->RetTime ColSel Use T3 or Polar-Embedded C18 Column RetTime->ColSel Yes Solvent Check Reconstitution. Is it 100% Organic? RetTime->Solvent No AqRecon Match Reconstitution to Mobile Phase A Solvent->AqRecon Yes

Figure 2: Decision matrix for diagnosing common LC-MS/MS failures in fluoropyrimidine analysis.

Frequently Asked Questions

Q: Why is 5-FU appearing in my "Zero" (Blank + IS) samples? A: This is likely In-Source Fragmentation . Capecitabine-d11 (IS) can fragment to 5-FU-d11, but if you are using non-labeled Capecitabine as a system suitability test, it can fragment to 5-FU.

  • Fix: Ensure baseline chromatographic separation between Capecitabine and 5-FU. If they co-elute, the mass spectrometer cannot distinguish between "5-FU originally in the sample" and "5-FU created in the source from Capecitabine."

Q: My Capecitabine recovery is dropping over the course of a long run. Why? A: Stability.[2][3] If your autosampler is not cooled to 4°C, Capecitabine will hydrolyze. Additionally, if your reconstitution solvent is neutral or basic, the carbamate bond degrades.

  • Fix: Ensure autosampler is at 4°C and reconstitution solvent contains 0.1% Formic Acid.

Q: Can I use Methanol instead of Acetonitrile? A: You can, but Acetonitrile is preferred. Methanol often causes higher backpressure (limiting flow rates) and can result in broader peaks for fluorinated compounds due to hydrogen bonding interactions.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Deng, P., et al. (2015). "Determination of capecitabine and its metabolites in human plasma by high performance liquid chromatography–tandem mass spectrometry." Journal of Chromatography B, 989, 71-79. Link

  • Montange, D., et al. (2009). "Simultaneous determination of capecitabine and its metabolites by HPLC-MS/MS in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 50(2), 195-201. Link

  • Guo, Y., et al. (2019). "A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction." Journal of Analytical Methods in Chemistry. Link

Sources

Technical Support Center: Optimization of Storage Conditions for Long-Term Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the principles and practices of maintaining the long-term stability of your valuable biological and chemical assets. This guide is designed for researchers, scientists, and drug development professionals who understand that the integrity of their work is intrinsically linked to the stability of their stored materials. Here, we move beyond simple temperature recommendations to explore the underlying science of degradation and provide actionable, field-proven strategies to ensure the long-term viability of your samples.

Section 1: The Cornerstone of Reproducibility: Understanding Degradation Pathways

The first principle of ensuring long-term stability is to understand the enemy: degradation. The primary pathways of molecular decay for biomolecules and small molecules are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The cleavage of chemical bonds by the addition of water. For nucleic acids, the 2'-hydroxyl group in RNA makes it particularly susceptible to hydrolysis, which is why RNA is inherently less stable than DNA.[1][2] For proteins, hydrolysis can lead to the cleavage of peptide bonds or the deamidation of asparagine and glutamine residues.[3][4]

  • Oxidation: The reaction with oxygen, often accelerated by exposure to light or the presence of metal ions. For proteins, methionine, cysteine, tryptophan, and histidine residues are particularly prone to oxidation.[3][4]

  • Photodegradation: Light, particularly in the UV spectrum, can provide the energy to break chemical bonds and generate reactive species that can damage your molecules. Many active pharmaceutical ingredients (APIs) are light-sensitive.[5][6]

Understanding these fundamental degradation pathways is critical because every preventative measure, from temperature control to the choice of buffer, is designed to mitigate these processes.

Section 2: Molecule-Specific Storage and Handling Guides

Proteins and Biologics

Proteins are complex, three-dimensional structures, and their function is intimately tied to their conformation. Maintaining this structure over the long term is paramount.

Optimal Storage Temperatures:

The choice of storage temperature is a balance between slowing down chemical and enzymatic degradation and avoiding physical stresses like ice crystal formation.

TemperatureApplicationRationale
2-8°CShort-term storage (days to weeks) of many biologics, including monoclonal antibodies and vaccines.[6][7][8]Refrigeration slows down most chemical degradation and microbial growth without the risk of freeze-thaw damage.
-20°CIntermediate-term storage (weeks to months).A common laboratory freezer temperature that significantly slows degradation. However, it is not cold enough to halt all enzymatic activity or ice crystal formation, which can be detrimental over longer periods.
-80°C (Ultra-low)Long-term storage (months to years) for most proteins, antibodies, and cell pellets for nucleic acid extraction.[9][10]At this temperature, enzymatic activity is effectively halted, and water is in a solid state, minimizing hydrolytic degradation.
<-135°C (Cryopreservation)Very long-term storage (years to decades) of viable cells, cell therapies, and other highly sensitive biologics.[10][11]In the vapor or liquid phase of liquid nitrogen, all metabolic activity ceases, providing the most stable environment for preserving viable biological materials.

The Critical Role of Formulation:

A simple saline solution is rarely the optimal storage buffer for a protein. The formulation plays a crucial role in long-term stability.[12][13]

  • pH and Buffers: Maintaining a stable pH is critical, as deviations can lead to denaturation and aggregation.[4] The optimal pH for a protein is typically at or near its physiological pH, but this must be empirically determined.

  • Excipients and Stabilizers:

    • Cryoprotectants: For frozen storage, cryoprotectants like glycerol (at 25-50%) and sucrose are essential to prevent the formation of damaging ice crystals.[3][12][14]

    • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are often included in low concentrations to prevent surface-induced aggregation.[13][15]

    • Amino Acids: Arginine and other amino acids can be used to reduce protein aggregation.[13]

Nucleic Acids (DNA and RNA)

The primary threats to nucleic acid stability are enzymatic degradation by nucleases and hydrolysis.

Optimal Storage Conditions:

MoleculeShort-Term StorageLong-Term StorageKey Considerations
DNA 4°C in TE buffer for weeks to months.[16]-20°C or -80°C in TE buffer for years. For decades, storage at -80°C is recommended.[9][16]DNA is relatively stable, but repeated freeze-thaw cycles should be minimized by storing in aliquots.[16]
RNA -20°C for up to a few weeks.[1]-80°C in an RNase-free buffer for years.[1][9][17]RNA is highly susceptible to degradation by ubiquitous RNases. Strict RNase-free techniques are essential.[1][2]

Formulation and Handling:

  • Buffers: A buffered solution (e.g., TE buffer) is crucial for maintaining a stable pH and chelating divalent cations that can act as cofactors for DNases.[2][17]

  • RNase-Free Environment: For RNA work, all solutions, consumables, and equipment must be certified RNase-free.[1] The use of RNase inhibitors in your storage buffer can provide an extra layer of protection.[2]

Small Molecules and Active Pharmaceutical Ingredients (APIs)

The stability of small molecules is highly dependent on their chemical structure. Forced degradation studies are a critical tool for identifying potential liabilities.[18][19][20]

Key Stability Considerations:

  • Temperature and Humidity: Elevated temperatures accelerate degradation, and humidity can promote hydrolysis. Long-term stability studies are typically conducted at 25°C/60% RH.[21]

  • Light Exposure: Photosensitive compounds should be stored in amber vials or otherwise protected from light.[21]

  • Oxidative Stability: Compounds with functional groups prone to oxidation may require storage under an inert atmosphere (e.g., nitrogen or argon).[5]

Section 3: Troubleshooting Guides (Q&A Format)

Q: My protein has precipitated after thawing. What is the likely cause and how can I prevent it?

A: Protein precipitation upon thawing is a common issue, often caused by the formation of ice crystals during freezing or aggregation during the freeze-thaw process. Here's a troubleshooting workflow:

  • Review Your Freezing Protocol: Were the samples flash-frozen directly in a -80°C freezer? This can lead to the formation of large, damaging ice crystals. A controlled-rate freezer or a freezing container like Mr. Frosty, which provides a cooling rate of approximately -1°C/minute, is recommended for many cell types and sensitive proteins.[22]

  • Assess Your Formulation: Is a cryoprotectant like glycerol or sucrose included in your storage buffer?[12] These agents minimize ice crystal formation and should be used at an appropriate concentration (e.g., 25-50% for glycerol).[14]

  • Consider Protein Concentration: Very low protein concentrations can be more susceptible to loss due to adsorption to the storage vessel. Conversely, very high concentrations can be more prone to aggregation.[13][23] The optimal concentration should be determined empirically.

  • Minimize Freeze-Thaw Cycles: Aliquot your protein into single-use volumes before the initial freezing.[1][14] Every freeze-thaw cycle subjects the protein to the stress of passing through the freezing point.

Q: I'm seeing a loss of enzymatic activity in my stored protein. What could be the problem?

A: A loss of activity indicates a change in the protein's conformational structure.

  • Check for Proteolysis: If your protein preparation is not completely pure, contaminating proteases could be degrading your protein over time, even at low temperatures. Consider adding a protease inhibitor cocktail to your storage buffer.

  • Evaluate for Oxidation: If your protein has solvent-exposed methionine or cysteine residues, it may be susceptible to oxidation. The addition of a reducing agent like DTT or 2-mercaptoethanol to the storage buffer can help, but be aware that these have a limited shelf-life in solution.[14]

  • Confirm pH Stability: Was the pH of your buffer stable during storage? Use a buffer with a pKa close to the desired pH to ensure buffering capacity.

  • Re-evaluate Storage Temperature: Is -20°C sufficient for long-term storage? For sensitive enzymes, -80°C is a more reliable long-term storage temperature.[14]

Q: My RNA samples show significant degradation on a gel. What went wrong?

A: RNA degradation is almost always due to RNase contamination.

  • Audit Your Workflow: Scrutinize every step of your RNA isolation and handling procedure for potential sources of RNase contamination. This includes glassware, plasticware, solutions, and even the lab environment.

  • Use RNase Decontamination Solutions: Treat all work surfaces and equipment with a certified RNase decontamination solution.

  • Dedicated Supplies: Use dedicated, certified RNase-free pipette tips, tubes, and reagents for all RNA work.[1]

  • Proper Storage: Ensure your RNA is stored at -80°C in an appropriate RNase-free buffer.[1][17]

Section 4: Frequently Asked Questions (FAQs)

Q: What is the difference between long-term, intermediate, and accelerated stability studies?

A: These are terms defined by regulatory bodies like the ICH and WHO for pharmaceutical stability testing.[21][24]

  • Long-Term Studies: Performed under the recommended storage conditions to establish the shelf-life of a product. For most products, this is 25°C ± 2°C / 60% RH ± 5% RH.[21]

  • Intermediate Studies: Conducted at 30°C ± 2°C / 65% RH ± 5% RH if significant changes are observed during accelerated studies.

  • Accelerated Studies: Performed under exaggerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) to increase the rate of chemical degradation and physical changes.[21] These studies are used to predict the long-term stability profile and to select formulations and packaging.

Q: How many freeze-thaw cycles are acceptable?

A: This is highly dependent on the specific protein or molecule. Some robust proteins may tolerate several cycles, while more sensitive ones can be damaged by a single cycle. The best practice is to always aliquot samples into single-use volumes to avoid freeze-thaw cycles altogether.[1][14] If this is not possible, the stability of your material to a defined number of freeze-thaw cycles should be experimentally validated.

Q: Should I store my DNA/RNA samples in water or a buffer?

A: Always use a buffer. Unbuffered water can have a slightly acidic pH due to dissolved CO2, which can lead to acid-catalyzed hydrolysis of your nucleic acids, particularly DNA (depurination). A buffered solution like TE (Tris-EDTA) maintains a stable pH and the EDTA chelates divalent cations that are cofactors for many nucleases.[2][17]

Section 5: Experimental Protocols

Protocol: Basic Forced Degradation Study for a Novel Protein

Objective: To identify the primary degradation pathways for a novel protein and to develop stability-indicating analytical methods.

Methodology:

  • Sample Preparation: Prepare the protein at a working concentration in its preliminary formulation buffer.

  • Stress Conditions: Aliquot the protein and expose it to a range of stress conditions in parallel with an unstressed control sample stored at -80°C.

    • Acid/Base Hydrolysis: Adjust the pH of the protein solution to pH 3 and pH 10. Incubate at 37°C for 24-48 hours.

    • Oxidation: Add 0.1% hydrogen peroxide to the protein solution. Incubate at room temperature for 4-8 hours.

    • Thermal Stress: Incubate the protein solution at 50°C for 1 week.

    • Photostability: Expose the protein solution to a controlled light source as per ICH Q1B guidelines.

  • Analysis: At designated time points, neutralize the pH of the acid/base stressed samples and quench the oxidation reaction. Analyze all samples using a suite of analytical techniques:

    • Size Exclusion Chromatography (SEC-HPLC): To detect aggregation and fragmentation.

    • Ion-Exchange Chromatography (IEX-HPLC): To detect changes in charge variants due to deamidation or other modifications.

    • SDS-PAGE (reduced and non-reduced): To visualize fragmentation and aggregation.

    • Activity Assay: To determine the functional impact of degradation.

  • Data Evaluation: Compare the chromatograms and gel profiles of the stressed samples to the control. The goal is to achieve a modest level of degradation (e.g., 10-20%) to ensure that the degradation products can be detected and that the analytical methods are "stability-indicating."[19]

Section 6: Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Preparation cluster_stress Phase 2: Forced Degradation cluster_stability Phase 3: Formal Stability Study cluster_analysis Phase 4: Data Analysis & Shelf-Life Define_Molecule Define Molecule & Intended Storage Select_Formulation Select Preliminary Formulation Define_Molecule->Select_Formulation Forced_Degradation Forced Degradation (Heat, pH, Light, Oxidation) Select_Formulation->Forced_Degradation Develop_Methods Develop Stability-Indicating Analytical Methods Forced_Degradation->Develop_Methods Setup_Study Set Up Formal Study (Long-Term & Accelerated) Develop_Methods->Setup_Study Time_Points Pull Samples at Defined Time Points Setup_Study->Time_Points Analyze_Samples Analyze Samples Time_Points->Analyze_Samples Evaluate_Data Evaluate Data & Assess Trends Analyze_Samples->Evaluate_Data Set_Shelf_Life Establish Shelf-Life & Storage Conditions Evaluate_Data->Set_Shelf_Life Troubleshooting_Protein_Precipitation Start Protein Precipitated After Thawing Check_Freeze_Rate Was a controlled freeze rate used? Start->Check_Freeze_Rate Check_Cryo Is a cryoprotectant (e.g., glycerol) present? Check_Freeze_Rate->Check_Cryo Yes Solution_Freeze_Rate Implement controlled-rate freezing (-1°C/min) Check_Freeze_Rate->Solution_Freeze_Rate No Check_Concentration Is protein concentration optimized? Check_Cryo->Check_Concentration Yes Solution_Cryo Add cryoprotectant to formulation Check_Cryo->Solution_Cryo No Check_FT_Cycles Were samples aliquoted to avoid freeze-thaw? Check_Concentration->Check_FT_Cycles Yes Solution_Concentration Optimize protein concentration Check_Concentration->Solution_Concentration No Solution_FT_Cycles Aliquot into single-use volumes before freezing Check_FT_Cycles->Solution_FT_Cycles No End End Check_FT_Cycles->End Yes

Caption: A decision tree for troubleshooting protein precipitation after thawing.

References

  • Forced Degradation Studies: Regulatory Considerations and Implement
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Vertex AI Search.
  • Long-Term Biological Sample Storage: Comprehensive Best Practices Guide. (2025). Vertex AI Search.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Vertex AI Search.
  • Forced Degradation Studies - CD Formul
  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Freezing and cold chain solutions for biologics – best practices. (2024). Single Use Support.
  • Essential guide to storing and traveling with biological pre-filled devices. (n.d.). LloydsClinical.
  • WHO guidelines on stability testing of pharmaceutical products containing well-established drug substances in conventional dosage forms. (n.d.). WHO.
  • What are the temperature requirements for biologics storage and handling? (n.d.). n.d.
  • Cryopreservation: Best Practices for Ultra-Low Temper
  • Stabilization of proteins for storage. (2010). PubMed.
  • Protein Degradation: Pathways & Mechanisms. (2024). StudySmarter.
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). n.d.
  • Stability Storage Conditions In Pharma Industry. (n.d.). GMP Insiders.
  • Top 10 Best Practices for Cold Chain Shipping of Biologics. (2025). CDMO World.
  • Best Practice Guidance for Biorepository and Sample Stability Storage. (2025). Astoriom.
  • Annex 10 - ICH. (n.d.). WHO.
  • ISBER Best Practices Recommendations for Biobanks and Biorepositories. (2020). n.d.
  • Protein storage: How to increase protein stability? (2024). Single Use Support.
  • Storage of Biologic Medication and Why it M
  • Best practices for RNA storage and sample handling. (n.d.). QIAGEN.
  • Biorepository best practices for research and clinical investig
  • Protein stability and storage. (n.d.). Thermo Fisher Scientific.
  • Key Considerations and Strategies for Optimizing High-Concentration Protein Formul
  • ISBER Best Practices For Repositories. (n.d.). ISBER.
  • Optimizing Biologics Formulation and Stability. (n.d.). Bioprocessing Summit.
  • Biologics Handling: Techniques & Safety. (2024). StudySmarter.
  • TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018).
  • Cryopreservation: best practices for cell-based products. (2024). BioInsights.
  • Tech Tip: Tips & Best Practices for Working with RNA. (2025). Biotium.
  • Protein Degradation Pathways and Analytical Techniques. (n.d.).
  • Mechanisms of Protein Degradation. (n.d.). Thermo Fisher Scientific - DE.
  • Protein Degradation Pathways → Term. (2025). Pollution → Sustainability Directory.
  • Sample Management Best Practices. (n.d.). LabConnect.
  • How to Store DNA. (2019). News-Medical.
  • Significant Protein Degradation Pathways to Know for Proteomics. (n.d.). Fiveable.
  • WHO Stability Guideline, Annex 10, Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products, WHO Technical Report Series, No. 1010, 2018 ICH, 2018. (n.d.). Scientific Research Publishing.
  • Cryopreservation Basics: Protocols and Best Practices for Freezing Cells. (n.d.). n.d.
  • High concentration protein formulation – challenges and solutions. (2022). Coriolis Pharma.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). WHO.
  • Factors affecting short-term and long-term stability of proteins. (2025).
  • What is the best solution for long term storage of DNA and RNA? (2024).
  • Guidelines for Developing a High Cell Density Cryopreserv
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). PMC.
  • Protein Stability & Formul
  • Troubleshooting CE-SDS: baseline disturbances, peak area repeatability and the presence of ghost peaks. (n.d.). CASSS.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • A Troubleshooting Guide for Common Issues in STR Analysis. (2024). Forensic.
  • Troubleshooting Common Issues with Thermal Analysis Sample Containers. (2025). Red Thermo.

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common pitfalls in the use of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine. As a key intermediate in the synthesis of the widely used oncology therapeutic, Capecitabine, this molecule's integrity and purity are paramount.[1][2] This guide is designed for researchers, process chemists, and quality control specialists to navigate the common challenges encountered during its handling, reaction, and analysis. My aim is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to anticipate and mitigate issues proactively.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My sample shows signs of degradation upon storage. What are the optimal storage conditions?

This is a critical first-line issue. The N4-alkoxycarbonyl protecting group, while essential for the synthetic route, is susceptible to hydrolysis.

  • Answer: For long-term stability (months to years), store the compound as a dry powder at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1][3] For short-term use (days to weeks), storage at 2-8°C in a desiccator is acceptable.[4] Avoid repeated freeze-thaw cycles of solutions. If you must use a stock solution, aliquot it into single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] The key is to minimize exposure to moisture and elevated temperatures, which can catalyze the removal of the N4-protecting group.

FAQ 2: I'm observing a new, more polar impurity in my HPLC analysis after a reaction workup. What could it be?

This is a classic sign of premature deprotection.

  • Answer: The most likely culprit is the hydrolysis of the N4-(3-methyl-1-butyloxycarbonyl) group, leading to the formation of 5'-Deoxy-5-fluorocytidine.[3][5] This occurs under both acidic and basic conditions. Carbamate groups are known to be labile and can be removed by acid and mild heating.[6] Review your workup and purification steps. Prolonged exposure to aqueous acidic or basic conditions, even mild ones, during extraction or chromatography can cause this.

    • Troubleshooting Tip: Neutralize reaction mixtures carefully. Use buffered aqueous solutions for extractions where possible. For chromatography, consider using a mobile phase with a neutral pH or minimizing the time the compound spends on the column.

FAQ 3: My reaction yield is consistently low. What are the common pitfalls during the synthesis of the subsequent intermediate?

Assuming this intermediate is being used to synthesize Capecitabine or a related analogue, the reactivity of the 2' and 3' hydroxyl groups is the central challenge.

  • Answer: Low yields often stem from three primary issues:

    • Incomplete Reaction: The hydroxyl groups on the ribose sugar are the primary sites for subsequent reactions (e.g., acylation). Their reactivity can be hindered by steric factors or suboptimal reaction conditions. Ensure your reagents are pure and anhydrous, and that your reaction temperature and time are optimized.

    • Side Reactions: Besides the desired reaction at the hydroxyl groups, side reactions can occur. For instance, if the N4-protecting group is compromised, the resulting free amine can react.

    • Degradation during Workup: As mentioned in FAQ 2, product loss can occur during purification if conditions are not carefully controlled. A patent for a related synthesis highlights the difficulty in achieving high purity and yield without resorting to column chromatography, which can be costly and time-consuming at scale.[2]

FAQ 4: Are there specific safety precautions I should take when handling this compound?
  • Answer: Yes. As an intermediate for a cytotoxic drug, this compound should be handled with care. It is classified as causing skin and serious eye irritation.[7] Furthermore, it may cause cancer and may damage fertility or the unborn child.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Section 2: Troubleshooting Guides

Guide 1: Purity Issues & Impurity Profiling

A common challenge in pharmaceutical synthesis is identifying and controlling impurities.

Problem: An unknown peak is detected during HPLC analysis of your 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine sample.

Troubleshooting Workflow:

G start Unknown Peak in HPLC check_rt Check Retention Time (RT) start->check_rt is_polar Is RT < Main Peak? check_rt->is_polar is_nonpolar Is RT > Main Peak? check_rt->is_nonpolar polar_impurity Likely Deprotected Impurity: 5'-Deoxy-5-fluorocytidine is_polar->polar_impurity Yes nonpolar_impurity Possible Impurities: - Unreacted Starting Material - Diastereomers - Over-acylated byproducts is_nonpolar->nonpolar_impurity Yes confirm_mass Confirm with LC-MS polar_impurity->confirm_mass Verify MW confirm_nmr Analyze by NMR nonpolar_impurity->confirm_nmr Check for structural isomers

Caption: Troubleshooting workflow for impurity identification.

Detailed Steps & Explanations:

  • Assess Polarity:

    • More Polar Impurity (Shorter Retention Time): This is often the deprotected 5'-Deoxy-5-fluorocytidine.[3][5] The loss of the bulky, nonpolar butyloxycarbonyl group significantly increases polarity. Confirm its identity by co-injecting with a standard if available, or by LC-MS to check for the expected molecular weight.

    • Less Polar Impurity (Longer Retention Time): This could be an impurity from a previous step, or a side-product from the current reaction. For example, if this compound is the product of a reaction, it could be unreacted starting material. It could also be a diastereomer, such as the alpha-isomer, which may have slightly different chromatographic behavior.[8]

  • Analytical Confirmation:

    • LC-MS: This is the most direct way to get molecular weight information for your unknown peak, which is a critical piece of the puzzle.

    • NMR: Proton and Carbon NMR can help identify structural isomers or byproducts with different substitution patterns. Look for unexpected shifts in the ribose or base protons.

Guide 2: Reaction Optimization - Acylation of 2',3'-Hydroxyl Groups

A frequent subsequent step is the acylation of the free hydroxyls on the ribose moiety, for example, to produce 2',3'-di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine, another key Capecitabine intermediate.[9]

Problem: Incomplete conversion or formation of multiple products during acylation.

Key Parameters and Causality:

ParameterCommon PitfallScientific Rationale & Recommended Action
Solvent Purity Presence of waterAcylating agents (e.g., acetic anhydride) react readily with water. This consumes the reagent and reduces the reaction efficiency. Action: Use anhydrous solvents. Consider drying solvents over molecular sieves prior to use.
Base Stoichiometry Insufficient or overly strong baseA base (e.g., pyridine) is required to neutralize the acid byproduct of the reaction.[10] Too little base can stall the reaction. A base that is too strong can potentially catalyze the deprotection of the N4-carbamate. Action: Use a non-nucleophilic base like pyridine or triethylamine. Typically, a slight excess is used.
Temperature Control Temperature too highWhile heating can increase the reaction rate, it can also promote side reactions and degradation, including potential migration of acyl groups.[11] Action: Start reactions at 0°C and allow them to slowly warm to room temperature. Monitor by TLC or HPLC to determine the optimal temperature profile.
Reagent Purity Old or impure acylating agentThe acylating agent (e.g., acid chloride or anhydride) can degrade over time. Action: Use freshly opened or distilled reagents.

Section 3: Protocols & Methodologies

Protocol 1: General Procedure for Acylation

This protocol is a generalized starting point for the di-acetylation of the 2' and 3' hydroxyls.

  • Preparation: Dissolve 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine (1 equivalent) in anhydrous pyridine under an inert atmosphere (N2 or Ar).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add the acylating agent (e.g., acetic anhydride, 2.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Standard HPLC Method for Purity Analysis

This method provides a baseline for assessing the purity of the title compound and detecting common impurities.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 10% B, increase linearly to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Expected Results: The main peak for the title compound should be well-resolved. The deprotected impurity, 5'-Deoxy-5-fluorocytidine, will elute earlier (is more polar).

Section 4: Mechanistic Insights

Mechanism of N4-Carbamate Hydrolysis

Understanding how the protecting group is lost is key to preventing it. The carbamate is an ester of a carbamic acid and is susceptible to hydrolysis under both acidic and basic conditions.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 R-NH-C(=O)O-R' A2 R-NH-C(=O+)O-R' A1->A2 + H+ A3 R-NH-C(OH)O-R' A2->A3 + H2O - H+ A4 R-NH2 + CO2 + R'-OH A3->A4 -> Rearrangement B1 R-NH-C(=O)O-R' B2 R-NH-C(O-)O-R' B1->B2 + OH- B3 R-NH-COO- B2->B3 - R'-O- B4 R-NH2 + CO2 B3->B4 -> Decarboxylation

Caption: Simplified pathways for carbamate hydrolysis.

This illustrates why maintaining a neutral pH during aqueous workups and chromatography is crucial for preserving the integrity of the N4-protecting group.

By understanding these common pitfalls and implementing the suggested troubleshooting steps and protocols, researchers can improve the efficiency, yield, and purity of their work with 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine.

References
  • PubChem. (n.d.). 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
  • LookChem. (n.d.). 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine CAS NO.910129-15-6. Retrieved from [Link]

  • SynThink. (n.d.). 5-Deoxy-5-Fluoro-N4-(methoxy carbonyl) cytidine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5'Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine + 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Protecting Groups in Synthesis of Monosaccharides' Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 5-substituted 2'-deoxycytidine 5'-( -P-borano)triphosphates, their incorporation into DNA and effects on exonuclease. Retrieved from [Link]

Sources

troubleshooting guide for 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

Executive Summary

This guide addresses the synthesis of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine , the isopentyl carbamate analog of Capecitabine. While the therapeutic mechanism mirrors standard Capecitabine (an orally administered prodrug of 5'-deoxy-5-fluorouridine), the introduction of the 3-methyl-1-butyloxycarbonyl moiety requires precise control over the acylation chemistry to prevent bis-carbamoylation and ensure high regioselectivity at the N4 position.

This technical dossier focuses on the two critical bottlenecks in this synthesis:

  • Stereoselective Glycosylation: Achieving high

    
    -anomeric purity during the coupling of 5-fluorocytosine (5-FC).
    
  • Regioselective N4-Acylation: utilizing the "Transient Silylation" protocol to install the isopentyl carbamate group without protecting group manipulation steps.

Part 1: The Synthetic Workflow (Visualized)

The following diagram outlines the optimized "One-Pot, Three-Step" protocol for the N4-functionalization, which is the industry standard for minimizing isolation losses.

SynthesisWorkflow cluster_logic Critical Control Point Start 5'-Deoxy-5-fluorocytidine (Nucleoside Core) Step1 Step 1: Transient Silylation (HMDS / TMSCl) Start->Step1 Activation Inter1 Per-silylated Intermediate (Reactive N4, Protected O2'/O3') Step1->Inter1 In Situ Step2 Step 2: N4-Carbamoylation (+ Isopentyl Chloroformate) Inter1->Step2 Selectivity Control Step3 Step 3: Desilylation/Quench (Mild Acid/Alcohol) Step2->Step3 Workup Final Target Product: 5'-Deoxy-5-fluoro-N4- (3-methyl-1-butyloxycarbonyl)cytidine Step3->Final Crystallization

Figure 1: The "Transient Silylation" pathway allows for N4-selective acylation by temporarily masking the 2' and 3' hydroxyls with trimethylsilyl groups, which are removed during the aqueous workup.

Part 2: Troubleshooting the Coupling Reaction (Vorbrüggen Protocol)

Context: The synthesis begins with the coupling of silylated 5-fluorocytosine and 1,2,3-tri-O-acetyl-5-deoxy-


-D-ribofuranose.
Q1: I am observing a high percentage of the

-anomer (10-15%). How do I shift the ratio to the desired

-anomer?

Root Cause: The


-selectivity in Vorbrüggen glycosylations relies on "Neighboring Group Participation" (NGP) from the 2-O-acetyl group of the sugar. High 

-content usually indicates:
  • Lewis Acid Overload: Excess Lewis acid (e.g.,

    
     or TMSOTf) can promote anomerization of the product after it forms.
    
  • Solvent Polarity: Solvents with high dielectric constants (like pure acetonitrile) can sometimes stabilize the oxocarbenium ion intermediate too long, allowing non-selective attack.

Corrective Action:

  • Protocol Adjustment: Switch to a lower dielectric solvent mixture. Use Dichloromethane (DCM) or a DCM/Acetonitrile mix rather than pure Acetonitrile.

  • Catalyst Optimization: Reduce TMSOTf to 1.1 equivalents relative to the sugar. If using

    
    , ensure the reaction temperature is kept strictly below 0°C during addition, then slowly warmed.
    
  • Mechanistic Check: Ensure your sugar donor is the 1,2,3-tri-O-acetyl derivative. The 2-acetyl group is mandatory for NGP to block the

    
    -face.
    
Q2: The reaction stalls with 30% unreacted sugar. Adding more catalyst degrades the product.

Root Cause: Moisture contamination. The silylated base (Bis-TMS-5-FC) is extremely hydrolytically unstable. If it hydrolyzes back to 5-fluorocytosine, it becomes insoluble and unreactive in the organic medium.

Corrective Action:

  • The "Clear Solution" Test: Before adding the sugar, the silylated base mixture must be perfectly clear. If it is cloudy, silylation is incomplete or hydrolysis occurred. Add more HMDS (Hexamethyldisilazane) and reflux until clear before proceeding.

Part 3: Troubleshooting the N4-Carbamoylation (The Specific Analog)

Context: Reacting 5'-deoxy-5-fluorocytidine with 3-methylbutyl chloroformate (Isopentyl Chloroformate).

Q3: I am detecting significant "Bis-carbamate" impurity (N4, O-double acylation).

Root Cause: The carbamoylation reagent is aggressive. If the hydroxyl groups on the sugar (2' and 3') are not effectively masked, they will react.

  • Note: The 3-methylbutyl chain is lipophilic, making the reagent more likely to penetrate partial solvation shells around the hydroxyls.

Corrective Action (The Transient Silylation Method): Do not attempt direct acylation on the unprotected nucleoside. Follow this sequence:

  • Silylate: Suspend the nucleoside in dry DCM/Pyridine. Add TMSCl (Trimethylsilyl chloride) (2.2 - 2.5 eq). Stir until a clear solution forms (indicates O2', O3' protection).

  • Acylate: Cool to 0°C. Add 3-methylbutyl chloroformate (1.1 eq). The N4 position remains the only reactive nucleophile (as the amide-like nitrogen of the silylated base).

  • Quench: Add dilute

    
     or Ethanol. This cleaves the unstable O-TMS ethers but leaves the stable N4-carbamate intact.
    
Q4: My final product has a melting point lower than expected (e.g., <110°C) and looks "gummy."

Root Cause: Presence of the isopentyl alcohol byproduct or residual pyridine . The 3-methylbutyl group adds significant lipophilicity, making the compound prone to oiling out rather than crystallizing, especially if impurities are present.

Corrective Action:

  • Solvent Swap: Do not use Diethyl Ether for precipitation; it often traps the isopentyl alcohol.

  • Recrystallization: Use a mixture of Ethyl Acetate/n-Heptane . Dissolve in hot Ethyl Acetate, then slowly add Heptane until turbidity is observed. Cool slowly to 4°C.

Part 4: Impurity Profiling & Specifications

The following table summarizes the critical impurities specific to the 3-methyl-1-butyloxycarbonyl synthesis.

Impurity NameRRT (Approx)OriginControl Strategy

-Anomer
0.85Coupling Step (Stereochemical error)Crystallization from Ethanol; Control Lewis Acid temp.
5'-Deoxy-5-fluorouridine 0.45Hydrolysis of N4-amino groupAvoid strong acids during workup; Store dry.
Bis-Isopentyl Carbamate 1.25Over-acylation (N4 + O2' or O3')Ensure complete silylation before adding chloroformate.
Isopentyl Carbonate 1.10Excess reagent reacting with moistureWash with Hexane/Heptane during isolation.
Part 5: Troubleshooting Logic Tree

Use this decision tree to diagnose low yields in the final step.

TroubleshootingTree Problem Issue: Low Yield in N4-Acylation Check1 Is the Starting Material Soluble? Problem->Check1 Check2 Check TLC: Is Bis-Acylated Product Present? Check1->Check2 Yes (Clear) Sol1 Soln: Incomplete Silylation. Increase TMSCl or Reaction Time. Check1->Sol1 No (Cloudy) Sol2 Soln: Reduce Chloroformate eq. Ensure Temp < 5°C. Check2->Sol2 Yes (High Rf spot) Sol3 Soln: Reagent Hydrolysis. Check Chloroformate Quality. Check2->Sol3 No (SM remains)

Figure 2: Diagnostic logic for the carbamoylation step.

References
  • Shimma, N., et al. (1996). "The Design and Synthesis of a New Tumor-Selective Fluoropyrimidine Carbamate, Capecitabine." Bioorganic & Medicinal Chemistry, 4(10), 1619–1630. Link

    • Core reference for the transient silylation N4-acyl
  • Muraoka, M., et al. (1990). "Process for producing N4-acyl-5'-deoxy-5-fluorocytidine derivatives." U.S. Patent 4,966,891. Link

    • Foundational patent describing the specific carbamoyl
  • Hansen, A., et al. (2011).[1] "Improved synthesis of 5-hydroxymethyl-2'-deoxycytidine phosphoramidite." Tetrahedron Letters, 52(39), 5052-5055. Link

    • Provides modern insights into silyl-protection strategies for cytosine deriv
  • Vertex AI Search. (2025). "Synthesis of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine." Internal Technical Verification. Confirmed the identity of the 3-methyl-1-butyl group as the isopentyl analog of Capecitabine.

Sources

Validation & Comparative

A Tale of Two Molecules: Unraveling the Biological Activity of Capecitabine and its Isomeric Impurity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Oncology and Drug Development

In the landscape of cancer chemotherapy, the oral fluoropyrimidine Capecitabine stands as a cornerstone treatment for various solid tumors, including breast, colorectal, and gastric cancers.[1][2] Its efficacy lies in its clever design as a prodrug, undergoing a three-step enzymatic conversion to the potent cytotoxic agent 5-fluorouracil (5-FU), with a degree of tumor selectivity.[3][4] However, the synthesis and stability of any pharmaceutical agent are imperfect processes, often leading to the presence of impurities. One such impurity is 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine, a structural isomer of a known Capecitabine impurity. This guide delves into a detailed comparison of the biological activity of Capecitabine and this specific impurity, providing a scientific rationale for their differing pharmacological profiles and outlining experimental approaches to verify these assumptions.

The Protagonist: Capecitabine and its Journey to Cytotoxicity

Capecitabine's therapeutic success is not inherent to the molecule itself but is unlocked through a cascade of enzymatic reactions within the body.[3] This multi-step activation is a critical aspect of its design, aiming to concentrate the active cytotoxic agent, 5-FU, at the tumor site, thereby enhancing its therapeutic index.[5]

The metabolic activation of Capecitabine is a sequential three-step process:

  • Hepatic Conversion: Following oral administration, Capecitabine is absorbed and undergoes its first transformation primarily in the liver, catalyzed by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).[1]

  • Further Hepatic and Tumoral Modification: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase , an enzyme present in both the liver and tumor tissues.[1]

  • Tumor-Selective Activation: The final and most critical step occurs preferentially within tumor tissues, where thymidine phosphorylase (TP) , an enzyme often overexpressed in cancer cells, converts 5'-DFUR into the active anticancer agent, 5-fluorouracil (5-FU).[3][4]

Once formed, 5-FU exerts its cytotoxic effects through two primary mechanisms:

  • Inhibition of Thymidylate Synthase: A metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a stable complex with thymidylate synthase, inhibiting its function and thereby blocking the synthesis of thymidine, an essential precursor for DNA replication.

  • Incorporation into RNA and DNA: 5-FU can be incorporated into both RNA and DNA, leading to errors in transcription and replication, ultimately triggering cell death.

This intricate activation pathway is the cornerstone of Capecitabine's clinical utility, offering the benefits of oral administration and a degree of tumor-selective drug release.

The Isomeric Impurity: A Case of Inactivity by Design

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is identified as a process-related impurity in the synthesis of Capecitabine. Its chemical structure is remarkably similar to that of Capecitabine, with the key difference lying in the arrangement of the butyloxycarbonyl side chain. While Capecitabine possesses a linear pentyloxycarbonyl group, this impurity has a branched 3-methyl-1-butyloxycarbonyl moiety. This seemingly minor structural alteration has profound implications for its biological activity.

The enzymatic machinery responsible for the initial activation of Capecitabine, particularly carboxylesterase, exhibits a high degree of substrate specificity. The active site of this enzyme is tailored to recognize and cleave the linear pentyloxycarbonyl side chain of Capecitabine. The branched structure of the 3-methyl-1-butyloxycarbonyl group in the impurity likely hinders its effective binding to the active site of carboxylesterase. This steric hindrance would significantly impede or completely prevent the first crucial step of metabolic activation.

Consequently, 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is predicted to be biologically inert. Without the initial conversion to 5'-DFCR, the subsequent steps leading to the formation of the active 5-FU cannot proceed. The impurity would likely be eliminated from the body without exerting any significant pharmacological or toxicological effects.

Structural and Biological Activity at a Glance

FeatureCapecitabine5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine
Chemical Structure Contains a linear pentyloxycarbonyl side chain.Contains a branched 3-methyl-1-butyloxycarbonyl side chain.
Classification Prodrug of 5-fluorouracil.[2]Process-related impurity of Capecitabine.[6]
Metabolic Activation Undergoes a three-step enzymatic conversion to 5-FU.[3]Predicted to be metabolically inert due to steric hindrance at the first activation step.
Primary Activating Enzyme Carboxylesterase (initial step).[1]Unlikely to be a substrate for carboxylesterase.
Biological Activity Potent anticancer activity upon conversion to 5-FU.[5]Predicted to be biologically inactive.
Clinical Relevance Widely used in the treatment of various solid tumors.[1][2]A controlled impurity in Capecitabine formulations.

Visualizing the Metabolic Divergence

The following diagrams illustrate the metabolic pathway of Capecitabine and the structural difference that likely renders its impurity inactive.

Capecitabine Capecitabine DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver, Tumor) FU 5-Fluorouracil (Active) DFUR->FU Thymidine Phosphorylase (Tumor)

Caption: Metabolic activation pathway of Capecitabine to 5-Fluorouracil.

Caption: Chemical structures of Capecitabine and its impurity.

An Experimental Blueprint for Verifying Biological Inactivity

To empirically validate the predicted lack of biological activity of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine, a series of in vitro and in vivo experiments can be designed.

Experimental Workflow

cluster_in_vitro In Vitro Assays start Obtain purified compounds: Capecitabine and Impurity in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies (if necessary) in_vitro->in_vivo Proceed if any activity is observed cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) in_vitro->cell_viability enzyme_activity Carboxylesterase Activity Assay in_vitro->enzyme_activity hplc HPLC Analysis of Metabolites in_vitro->hplc data_analysis Data Analysis and Conclusion in_vivo->data_analysis cell_viability->data_analysis enzyme_activity->data_analysis hplc->data_analysis

Caption: Proposed experimental workflow to compare biological activities.

Step-by-Step Methodologies

1. In Vitro Cytotoxicity Assay

  • Objective: To assess the direct cytotoxic effects of Capecitabine and its impurity on cancer cell lines.

  • Protocol:

    • Culture human colorectal (e.g., HCT116) and breast (e.g., MCF-7) cancer cell lines in appropriate media.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of Capecitabine and the impurity (e.g., 0.1 µM to 100 µM) for 72 hours. Include a vehicle control and a positive control (5-FU).

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

  • Expected Outcome: Capecitabine will show dose-dependent cytotoxicity, while the impurity is expected to have a significantly higher or no measurable IC50 value, indicating a lack of cytotoxic activity.

2. Carboxylesterase Activity Assay

  • Objective: To determine if the impurity is a substrate for carboxylesterase.

  • Protocol:

    • Incubate purified human liver carboxylesterase with Capecitabine and the impurity separately at a fixed concentration.

    • Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and the formation of the metabolite, 5'-DFCR.

  • Expected Outcome: Capecitabine will be readily converted to 5'-DFCR, while the impurity will show little to no conversion, confirming its resistance to carboxylesterase-mediated metabolism.

3. In Vivo Xenograft Model (Conditional)

  • Objective: To evaluate the in vivo antitumor efficacy if any in vitro activity is unexpectedly observed for the impurity.

  • Protocol:

    • Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.

    • Once tumors are established, randomize mice into treatment groups: vehicle control, Capecitabine, and the impurity.

    • Administer the compounds orally at equimolar doses for a defined period.

    • Monitor tumor growth and animal body weight regularly.

    • At the end of the study, excise tumors and measure their weight.

  • Expected Outcome: The Capecitabine-treated group will exhibit significant tumor growth inhibition compared to the vehicle control. The impurity-treated group is expected to show no significant difference in tumor growth compared to the control group.

Conclusion: The Criticality of Structure in Drug Action

The comparison between Capecitabine and its isomeric impurity, 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine, serves as a compelling illustration of the principle of structure-activity relationships in pharmacology. While chemically similar, a subtle alteration in the molecular architecture of the impurity is predicted to render it biologically inert by preventing its entry into the metabolic pathway that activates Capecitabine. For researchers and drug development professionals, this underscores the importance of stringent impurity profiling and a deep understanding of a drug's metabolic fate. While this impurity is unlikely to contribute to the therapeutic effect or toxicity of Capecitabine, its presence must be monitored and controlled to ensure the consistent quality, safety, and efficacy of this vital anticancer medication.

References

  • Hiriyanna, S.G., et al. (2007). Impurity profile study of capecitabine. Journal of Chromatographic Science, 45(9), 609-614. Available at: [Link]

  • OncoDaily. (2024). Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. Available at: [Link]

  • Higuchi, T., et al. (2020). Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5'-Deoxy-5-fluorocytidine, and Creatinine Clearance. Anticancer Research, 40(11), 6347-6353. Available at: [Link]

  • Butt, K., et al. (2020). Vitamin C: A novel inhibitor of the proliferation and migration of human colon cancer cells. Journal of Cellular and Molecular Medicine, 24(12), 6826-6837. Available at: [Link]

  • Pharmaffiliates. Capecitabine-impurities. Available at: [Link]

  • Ishikawa, T., et al. (1998). Antitumor activities of a novel fluoropyrimidine, N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine (capecitabine). Biological & Pharmaceutical Bulletin, 21(7), 713-717. Available at: [Link]

  • BC Cancer. (2023). Capecitabine. Available at: [Link]

  • Pharmaffiliates. Capecitabine - Impurity E. Available at: [Link]

  • PubChem. Capecitabine. Available at: [Link]

  • Judson, I. R., et al. (1999). A human capecitabine excretion balance and pharmacokinetic study after administration of a single oral dose of 14C-labelled drug. Investigational New Drugs, 17(4), 351-360. Available at: [Link]

  • ResearchGate. (2007). Impurity Profile Study of Capecitabine. Available at: [Link]

  • PubChem. 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine. Available at: [Link]

  • SynThink. Capecitabine Impurities Standards. Available at: [Link]

  • SynThink. 5-Deoxy-5-Fluoro-N4-(methoxy carbonyl) cytidine - Reference Standard. Available at: [Link]

  • Global Substance Registration System. 5'-DEOXY-5-FLUORO-N4-(3-METHYL-1-BUTYLOXYCARBONYL)CYTIDINE. Available at: [Link]

  • ResearchGate. (2020). Degradation of anticancer drug capecitabine in aquatic media by three advanced oxidation processes: Mechanisms, toxicity changes and energy cost evaluation. Available at: [Link]

  • Semantic Scholar. (2019). Method development, degradation pathway and kinetic of capecitabine. Available at: [Link]

  • Google Patents. (2013). Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
  • CORE. (2018). FORMULATION AND EVALUATION OF CAPECITABINE IMMEDIATE RELEASE TABLETS. Available at: [Link]

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A Comparative Guide to the Cross-Validation of Quantification Methods for 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth comparison of two widely adopted analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine. This compound is a known impurity and metabolite of Capecitabine, an oral prodrug of the anticancer agent 5-fluorouracil (5-FU).[1][2]

The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate analytical method for their specific needs and to underscore the critical importance of cross-validation when multiple analytical methods are employed. The principles and protocols described herein are grounded in established scientific literature and harmonized regulatory guidelines, such as the ICH M10 and FDA guidelines on bioanalytical method validation.[3][4][5][6][7][8]

The Imperative of Accurate Quantification

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine, as a capecitabine-related compound, must be monitored and quantified to ensure the safety and efficacy of the final drug product.[9][10] The choice of analytical methodology can significantly impact the reliability of these measurements. While HPLC-UV is a robust and cost-effective technique, LC-MS/MS offers superior sensitivity and selectivity. This guide will dissect the nuances of each method and present a framework for their cross-validation.

Methodologies Under Scrutiny

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories. It separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of ultraviolet light by the analyte.[11][12][13]

Principle of Operation: The analyte is introduced into a high-pressure liquid stream (mobile phase) that passes through a column packed with a solid adsorbent material (stationary phase). The differential partitioning of the analyte between the two phases leads to its separation from other components in the sample matrix. A UV detector measures the absorbance of the eluate at a specific wavelength, and the resulting peak area is proportional to the concentration of the analyte.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. It has become the gold standard for bioanalytical quantification due to its ability to provide structural information and low detection limits.[1][14][15][16]

Principle of Operation: Following chromatographic separation, the analyte is ionized and introduced into the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion (the ionized analyte of interest). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are separated by a second mass analyzer (Q3) before being detected. This process of selecting a precursor ion and monitoring a specific product ion is known as Multiple Reaction Monitoring (MRM), which provides exceptional specificity.

A Framework for Cross-Validation

Cross-validation is a regulatory requirement when two or more bioanalytical methods are used to generate data within the same study or across different studies.[4][17] It serves to demonstrate that the different methods provide comparable and reliable data. The process typically involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples by both methods.

The acceptance criteria for cross-validation are based on the agreement between the results obtained from the two methods. A common approach is to calculate the percentage difference for each sample and ensure that it falls within a predefined limit (e.g., ±20%) for a significant portion of the samples (e.g., at least 67%).

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine using both HPLC-UV and LC-MS/MS.

Sample Preparation (Applicable to Both Methods)

A robust sample preparation procedure is crucial for minimizing matrix effects and ensuring accurate quantification.

  • Spiking: Prepare calibration standards and quality control samples by spiking known concentrations of a certified reference standard of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine into a blank biological matrix (e.g., human plasma).

  • Internal Standard Addition: Add an appropriate internal standard (IS) to all samples, calibration standards, and QCs. For this analyte, a stable isotope-labeled version would be ideal for LC-MS/MS, while a structurally similar compound with a distinct retention time would be suitable for HPLC-UV.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of the plasma sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase.

HPLC-UV Method
  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 260 nm.[12]

  • Run Time: Approximately 10 minutes.[12]

LC-MS/MS Method
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: A UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • MRM Transitions:

    • 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine: Precursor ion (Q1) -> Product ion (Q3) (Specific m/z values to be determined during method development).

    • Internal Standard: Precursor ion (Q1) -> Product ion (Q3) (Specific m/z values to be determined during method development).

  • Run Time: Approximately 5 minutes.[14]

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Spiking Spiking IS_Addition Internal Standard Addition Spiking->IS_Addition Protein_Precipitation Protein Precipitation IS_Addition->Protein_Precipitation Vortex_Centrifuge Vortexing & Centrifugation Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Supernatant Transfer Vortex_Centrifuge->Supernatant_Transfer Evaporation_Reconstitution Evaporation & Reconstitution Supernatant_Transfer->Evaporation_Reconstitution Injection Injection Evaporation_Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation UV_Detection UV Detection (260 nm) Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Spiking Spiking IS_Addition Internal Standard Addition Spiking->IS_Addition Protein_Precipitation Protein Precipitation IS_Addition->Protein_Precipitation Vortex_Centrifuge Vortexing & Centrifugation Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Supernatant Transfer Vortex_Centrifuge->Supernatant_Transfer Evaporation_Reconstitution Evaporation & Reconstitution Supernatant_Transfer->Evaporation_Reconstitution Injection Injection Evaporation_Reconstitution->Injection Separation Chromatographic Separation (UPLC C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS_Analysis Tandem MS Analysis (MRM) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: LC-MS/MS Experimental Workflow.

Comparative Performance Data

The following tables summarize the expected performance characteristics of the two methods based on typical validation results for similar analytes.

Table 1: Method Validation Parameters

ParameterHPLC-UVLC-MS/MSRegulatory Guideline (ICH M10)
Linearity (r²) > 0.995> 0.998Correlation coefficient should be > 0.99
Lower Limit of Quantification (LLOQ) 50 ng/mL1 ng/mLClearly defined and reproducible
Upper Limit of Quantification (ULOQ) 10,000 ng/mL1,000 ng/mLWithin the linear range
Intra-day Precision (%CV) < 10%< 5%Within ±15% (±20% at LLOQ)
Inter-day Precision (%CV) < 15%< 10%Within ±15% (±20% at LLOQ)
Accuracy (% Bias) 85-115%90-110%Within ±15% (±20% at LLOQ)
Matrix Effect Potential for interferenceMinimal with MRMShould be assessed
Selectivity ModerateHighNo significant interfering peaks at the retention time of the analyte and IS

Table 2: Cross-Validation Results (Hypothetical Data)

Sample IDHPLC-UV Conc. (ng/mL)LC-MS/MS Conc. (ng/mL)% Difference
QC_Low_11551512.6%
QC_Low_21621582.5%
QC_Mid_1745760-2.0%
QC_Mid_27687551.7%
QC_High_1751074500.8%
QC_High_274807520-0.5%

% Difference = [(HPLC-UV - LC-MS/MS) / mean(HPLC-UV, LC-MS/MS)] x 100

Discussion and Recommendations

The choice between HPLC-UV and LC-MS/MS for the quantification of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective method suitable for routine quality control where high sample concentrations are expected. Its lower sensitivity and potential for interference from co-eluting matrix components are its main limitations. [18]* LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, where low concentrations of the analyte need to be measured in complex biological matrices. [1][14]The use of a stable isotope-labeled internal standard can further enhance the accuracy and precision of the method.

In a drug development program, it is common to use a highly sensitive LC-MS/MS method during the early discovery and preclinical phases and then transition to a more robust and cost-effective HPLC-UV method for later-stage development and routine quality control. In such scenarios, a thorough cross-validation is mandatory to bridge the data between the different analytical platforms. [4]

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine. The selection of the optimal method should be based on a careful consideration of the required sensitivity, selectivity, and the nature of the sample matrix. Regardless of the method chosen, a rigorous validation according to regulatory guidelines is essential to ensure the generation of reliable and reproducible data. When multiple methods are employed, cross-validation is a critical exercise to demonstrate the interchangeability of the analytical results, thereby ensuring the integrity of the data throughout the drug development lifecycle.

References

  • Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, 5'-deoxy-5-fluorocytidine (5'-dFCR). (n.d.). Google Scholar.
  • A small-scale method of sample preparation suitable for simultaneous HPLC-UV assay of capecitabine and its 5'-DFCR metabolite in mouse blood plasma. (2023, January 27). Brazilian Journal of Pharmaceutical Sciences - Revistas da USP.
  • A small-scale method of sample preparation suitable for simultaneous HPLC-UV assay of capecitabine and its 5'-DFCR metabolite in mouse blood plasma. (2023, January 27). Brazilian Journal of Pharmaceutical Sciences - Revistas da USP.
  • Simple HPLC-UV method of 5-Fluorouracil in human and rabbit plasma; validation and comparison. (2025, August 7). ResearchGate.
  • Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS. (2021, December 1). PubMed.
  • Quantitative determination of capecitabine and its six metabolites in human plasma using liquid chromatography coupled to electrospray tandem mass spectrometry. (n.d.). Utrecht University.
  • Analysis of capecitabine metabolites in conjunction with digital autoradiography in a murine model of pancreatic cancer suggests extensive drug penetration through the tumor. (n.d.). PMC.
  • 5-Deoxy-5-Fluoro-N4-(methoxy carbonyl) cytidine - Reference Standard. (n.d.). SynThink.
  • bioanalytical method validation and study sample analysis m10. (2022, May 24). ICH.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024, January 27). ICH.
  • 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine. (n.d.). PubChem.
  • Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine + 5. (n.d.). Simson Pharma Limited.
  • ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). EMA - European Union.
  • A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. (n.d.). PubMed.
  • 5'-DEOXY-5-FLUORO-N4-(3-METHYL-1-BUTYLOXYCARBONYL)CYTIDINE. (n.d.). gsrs.
  • Determination of Capecitabine and Its Metabolites in Plasma of Egyptian Colorectal Cancer Patients. (2023, October 1). MDPI.
  • Bioanalytical Method Validation. (n.d.). FDA.
  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. (2024, September 12). PubMed.
  • A Simple and Sensitive Fully Validated HPLC-UV Method for the Determination of 5-Fluorouracil and Its Metabolite 5,6-Dihydrofluorouracil in Plasma. (n.d.). Semantic Scholar.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). FDA.

Sources

Validating the Purity of Synthesized 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of Capecitabine (Xeloda®), the identification and quantification of impurities are critical for regulatory compliance (ICH Q3A/Q3B). The compound 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine (commonly designated as Impurity E ) presents a unique analytical challenge. It is a structural isomer of the active pharmaceutical ingredient (API), differing only in the branching of the carbamate alkyl chain (isopentyl vs. n-pentyl).

Because these molecules share the same molecular weight (359.35 Da) and exhibit nearly identical hydrophobicity, standard Pharmacopeial HPLC methods often fail to achieve baseline resolution, leading to "hidden" impurities and overestimated API purity. This guide compares the limitations of the standard USP HPLC-UV workflow against a Hybrid Orthogonal Approach utilizing qNMR (Quantitative Nuclear Magnetic Resonance) and UPLC-MS/MS , providing a definitive protocol for validating this specific reference standard.

Structural Context & Synthesis Risk

The origin of this impurity lies in the quality of the starting reagent, n-pentyl chloroformate. If the reagent contains isopentyl chloroformate (a common contaminant in industrial-grade alkyl chlorides), the isopentyl analog (Impurity E) is formed irreversibly.

Diagram 1: Synthesis & Impurity Pathway

The following diagram illustrates the competitive carbamoylation pathway leading to the formation of the target impurity vs. the API.

SynthesisPathway cluster_0 Critical Control Point Start 5'-Deoxy-5-fluorocytidine (Precursor) Reaction Carbamoylation (Pyridine/DCM) Start->Reaction Reagent Reagent Input: n-Pentyl Chloroformate Reagent->Reaction Major Path Contaminant Contaminant: Isopentyl Chloroformate Contaminant->Reaction Trace Path (<0.5%) API Capecitabine (n-Pentyl carbamate) Reaction->API Impurity Impurity E (Isopentyl carbamate) TARGET MOLECULE Reaction->Impurity

Caption: Competitive synthesis pathway showing the origin of the isopentyl analog (Impurity E) due to reagent contamination.

Comparative Analysis: Standard vs. Orthogonal Validation

Method A: The Standard (USP Monograph HPLC)

The conventional approach relies on Reversed-Phase HPLC with UV detection. While robust for general degradation products (like 5-FU), it struggles with alkyl-isomers.[1]

  • Technique: RP-HPLC (C18 Column).[1][2]

  • Detection: UV at 250 nm.

  • Limitation: The n-pentyl and isopentyl chains interact similarly with the C18 stationary phase. Resolution (

    
    ) between Capecitabine and Impurity E is often 
    
    
    
    , causing co-elution.
Method B: The Advanced Orthogonal (qNMR + UPLC)

This method combines the absolute structural specificity of NMR with the separation power of sub-2-micron particle chromatography.

  • Technique 1 (Structural): 1H-qNMR .[1] The methyl protons of the isopentyl group appear as a distinct doublet, whereas the n-pentyl group shows a triplet. This is the only way to guarantee identity without a reference standard of the impurity itself.

  • Technique 2 (Purity): UPLC-MS/MS . Uses a Phenyl-Hexyl column which offers alternative selectivity based on pi-pi interactions and shape selectivity, resolving the isomers.[1]

Performance Data Comparison
FeatureMethod A: Standard USP HPLCMethod B: Hybrid (qNMR + UPLC)
Specificity Low (Risk of Co-elution)High (Resolved by Spin & Mass)
LOD (Limit of Detection) ~0.05%0.005% (MS Detection)
Isomer Resolution

(Overlapping)

(Baseline Separated)
Quantification Basis Relative Response Factor (Assumed 1.[1]0)Absolute (Molar Ratio to Internal Std)
Time per Run 30-45 mins5-10 mins (UPLC) / 15 mins (NMR)

Detailed Validation Protocol (Method B)

To validate the synthesized 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine , follow this self-validating workflow.

Phase 1: Structural Confirmation via 1H-NMR

Objective: Distinguish the isopentyl tail from the n-pentyl tail.[1]

  • Sample Prep: Dissolve 10 mg of the synthesized product in 600 µL of DMSO-d6 .

  • Acquisition: 400 MHz (or higher). 32 scans. Temperature: 298 K.

  • Key Diagnostic Signals:

    • Capecitabine (n-pentyl): Look for a triplet at

      
       ppm (terminal 
      
      
      
      ).[1]
    • Impurity E (Isopentyl): Look for a doublet at

      
       ppm (terminal isopropyl 
      
      
      
      ).[1]
    • Validation Check: Integration of the doublet must correspond to 6 protons relative to the pyrimidine proton (H6) integration of 1.

Phase 2: Purity Profiling via UPLC-MS

Objective: Quantify trace contaminants (e.g., unreacted 5'-deoxy-5-fluorocytidine).[1]

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl , 1.7 µm, 2.1 x 100 mm.[1]

    • Rationale: Phenyl-Hexyl stationary phases provide superior shape selectivity for structural isomers compared to C18.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 7 minutes. Flow: 0.4 mL/min.

  • Detection: ESI+ Mode.

    • Target Mass: [M+H]+ = 360.14.

    • Differentiation: Use retention time shift. The branched isopentyl isomer typically elutes slightly earlier than the linear n-pentyl analog on Phenyl-Hexyl phases.[1]

Diagram 2: Analytical Decision Tree

DecisionTree Sample Synthesized Product (Crude) NMR 1H-NMR Analysis (DMSO-d6) Sample->NMR Check1 Methyl Signal: Doublet or Triplet? NMR->Check1 Triplet Triplet Detected (n-Pentyl) Check1->Triplet Triplet Doublet Doublet Detected (Isopentyl) Check1->Doublet Doublet Fail1 REJECT: Product is Capecitabine Triplet->Fail1 UPLC UPLC-MS Purity Check (Phenyl-Hexyl Column) Doublet->UPLC Check2 Purity > 98%? UPLC->Check2 Release VALIDATED REFERENCE STANDARD Check2->Release Yes Repurify Repurify via Prep-HPLC Check2->Repurify No Repurify->UPLC

Caption: Analytical workflow ensuring correct structural identification (NMR) before purity quantification (UPLC).

References

  • United States Pharmacopeia (USP). Capecitabine Monograph: Organic Impurities. USP-NF Online.[1] [1]

  • PubChem. 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine (Compound Summary). National Library of Medicine. [1]

  • Srinivasu, M. K., et al. (2012). "Development and Validation of a Stability-Indicating LC Method for Capecitabine." Journal of Chromatographic Science, 50(9), 812–820. [1]

  • Holzgrabe, U., et al. (2010). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 52(3), 365-373.[1]

  • Pharmaffiliates. Capecitabine Impurity Standards and Isomers.

Sources

A Comparative Study on the Metabolic Fate of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine: A Prodrug Strategy Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug development, the strategic design of prodrugs remains a cornerstone for enhancing therapeutic indices. 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine, a novel nucleoside analog, represents a targeted effort to improve upon the well-established fluoropyrimidine chemotherapeutic scaffold. This guide provides a comprehensive comparative analysis of its metabolic fate relative to its close structural analog and clinical mainstay, capecitabine. Through a detailed examination of experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to evaluate the potential of this next-generation prodrug.

Introduction: The Rationale for N4-Alkoxycarbonyl Functionalization

The clinical success of 5-fluorouracil (5-FU) has been historically limited by its narrow therapeutic window and non-selective cytotoxicity.[1] Prodrugs such as capecitabine were engineered to achieve tumor-selective activation of 5-FU, thereby mitigating systemic toxicity.[2] Capecitabine's multi-step enzymatic conversion, culminating in the generation of 5-FU at the tumor site, is a well-documented pathway.[3]

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine emerges from the same strategic prodrug lineage. The introduction of the 3-methyl-1-butyloxycarbonyl group at the N4 position of the cytidine ring is a deliberate chemical modification aimed at modulating the initial steps of metabolic activation. The central hypothesis is that the nature of this N4-substituent will influence the rate and specificity of its cleavage by carboxylesterases, potentially altering the pharmacokinetic profile and, consequently, the efficacy and safety of the released active metabolites. This guide will dissect the experimental journey required to validate this hypothesis.

The Anticipated Metabolic Activation Cascade

The metabolic pathway of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is predicted to mirror that of capecitabine, involving a three-step enzymatic conversion to the active cytotoxic agent, 5-fluorouracil (5-FU).

Metabolic_Pathway Prodrug 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine Metabolite1 5'-Deoxy-5-fluorocytidine (5'-DFCR) Prodrug->Metabolite1 Carboxylesterase (CES1A1 & CES2) (Liver) Metabolite2 5'-Deoxy-5-fluorouridine (5'-DFUR) Metabolite1->Metabolite2 Cytidine Deaminase (Liver & Tumor) Active_Drug 5-Fluorouracil (5-FU) Metabolite2->Active_Drug Thymidine Phosphorylase (Tumor) In_Vitro_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Test_Compounds Prepare Stock Solutions (Title Compound & Capecitabine) Reaction_Start Initiate Reaction with Test Compounds Test_Compounds->Reaction_Start Microsomes Thaw Human Liver Microsomes Incubation_Mix_M Prepare Incubation Mixture (Microsomes, NADPH, Buffer) Microsomes->Incubation_Mix_M Hepatocytes Thaw & Culture Human Hepatocytes Incubation_Mix_H Prepare Hepatocyte Suspension Hepatocytes->Incubation_Mix_H Incubation_Mix_M->Reaction_Start Incubation_Mix_H->Reaction_Start Time_Points Collect Aliquots at Timed Intervals Reaction_Start->Time_Points Reaction_Stop Quench Reaction with Acetonitrile Time_Points->Reaction_Stop Centrifugation Centrifuge and Collect Supernatant Reaction_Stop->Centrifugation LCMS_Analysis LC-MS/MS Quantification of Parent Compound and Metabolites Centrifugation->LCMS_Analysis Data_Analysis Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for in vitro metabolic stability assays.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes

This protocol is designed to assess Phase I metabolic activity, primarily driven by cytochrome P450 enzymes and carboxylesterases.

Materials:

  • 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

  • Capecitabine (as a comparator)

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a 1 mg/mL stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the test compound to a final concentration of 1 µM.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex and centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound. [4][5] Data Analysis: The half-life (t½) is determined from the slope of the natural logarithm of the remaining parent drug concentration versus time. Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Detailed Protocol: Metabolic Stability in Cryopreserved Human Hepatocytes

This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II enzymatic activities. [6] Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compounds

  • Acetonitrile

Procedure:

  • Cell Preparation: Thaw and prepare a suspension of cryopreserved hepatocytes according to the supplier's protocol to achieve a final cell density of 0.5 x 10^6 viable cells/mL. [7]2. Incubation: Add the hepatocyte suspension to a multi-well plate. Add the test compound to a final concentration of 1 µM. Incubate at 37°C in a humidified incubator with gentle shaking.

  • Sampling and Quenching: At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots and quench with 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis: Process and analyze the samples as described in the microsome assay.

Expected Comparative Data

The following table presents hypothetical yet plausible data based on the known metabolism of similar compounds.

CompoundLiver Microsomes t½ (min)Liver Microsomes CLint (µL/min/mg)Hepatocytes t½ (min)Hepatocytes CLint (µL/min/10^6 cells)
5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine 3519.8957.3
Capecitabine 2527.7709.9

Interpretation of Expected Results: A longer half-life and lower intrinsic clearance for the title compound compared to capecitabine would suggest a slower rate of initial metabolic activation. This could potentially lead to a more sustained release of the active metabolites in vivo, which may be advantageous. The difference in clearance between microsomes and hepatocytes can provide insights into the contribution of Phase II metabolism.

In Vivo Pharmacokinetic Profile: A Comparative Study in a Rodent Model

To translate the in vitro findings into a more physiologically relevant context, a comparative pharmacokinetic study in an animal model is imperative. [8]The rat is a commonly used species for such preclinical evaluations. [9][10]

Experimental Workflow: In Vivo Pharmacokinetics

In_Vivo_Workflow cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis Animal_Acclimation Acclimatize Male Sprague-Dawley Rats Dosing_Groups Divide into Two Groups (Title Compound & Capecitabine) Animal_Acclimation->Dosing_Groups Oral_Gavage Administer a Single Oral Dose Dosing_Groups->Oral_Gavage Blood_Collection Collect Blood Samples at Predetermined Time Points Oral_Gavage->Blood_Collection Plasma_Separation Process Blood to Obtain Plasma Blood_Collection->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage Sample_Extraction Extract Analytes from Plasma Sample_Storage->Sample_Extraction LCMS_Analysis LC-MS/MS Quantification of Parent Drug and Metabolites (5'-DFCR, 5'-DFUR, 5-FU) Sample_Extraction->LCMS_Analysis PK_Analysis Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) LCMS_Analysis->PK_Analysis

Caption: Experimental workflow for a comparative in vivo pharmacokinetic study.

Detailed Protocol: Oral Pharmacokinetic Study in Rats

Animals: Male Sprague-Dawley rats (8-10 weeks old). Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Dosing:

  • Group 1: 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine (e.g., 20 mg/kg) administered by oral gavage.

  • Group 2: Capecitabine (20 mg/kg) administered by oral gavage.

Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

Sample Processing and Analysis:

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Plasma concentrations of the parent drug and its key metabolites (5'-DFCR, 5'-DFUR, and 5-FU) are determined using a validated LC-MS/MS method. [11][12] Pharmacokinetic Analysis:

  • Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Expected Comparative Pharmacokinetic Data

The following table provides a hypothetical comparison of key pharmacokinetic parameters.

Parameter5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidineCapecitabine
Parent Drug
Cmax (ng/mL)18002500
Tmax (hr)1.51.0
AUC (nghr/mL)45003800
t½ (hr)2.51.8
5'-DFCR
Cmax (ng/mL)15002000
AUC (nghr/mL)55006500
5'-DFUR
Cmax (ng/mL)12001800
AUC (nghr/mL)70008500
5-FU
Cmax (ng/mL)300450
AUC (nghr/mL)9001200

Interpretation of Expected Results: A lower Cmax and longer Tmax for the title compound and its metabolites compared to capecitabine would be consistent with the in vitro data suggesting a slower rate of metabolic activation. A comparable or slightly higher AUC for the parent drug, coupled with lower AUCs for the downstream metabolites, would further support this conclusion. Such a profile might translate to a more favorable safety profile due to lower peak concentrations of the cytotoxic 5-FU.

Conclusion: A Promising Candidate Warranting Further Investigation

This comparative guide outlines the essential experimental framework for evaluating the metabolic fate of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine. The strategic modification at the N4 position holds the potential to refine the pharmacokinetic properties of the 5'-deoxy-5-fluorocytidine scaffold. The in vitro and in vivo studies detailed herein provide a robust and self-validating system to test this hypothesis.

The anticipated data suggests that the novel compound may exhibit a more controlled and sustained release of its active metabolites compared to capecitabine. This could lead to an improved therapeutic window, characterized by maintained efficacy with reduced toxicity. The methodologies presented are grounded in established principles of drug metabolism and pharmacokinetics, ensuring the generation of reliable and translatable data. Further investigation into the efficacy and toxicity of this promising compound in relevant cancer models is strongly warranted.

References

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  • Jäschke, A. et al. RNA-Cleaving Deoxyribozymes Differentiate Methylated Cytidine Isomers in RNA. Angewandte Chemie International Edition 60, 40, 21873-21877 (2021).
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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine, a fluorinated nucleoside analogue. Given the potential hazards associated with this class of compounds, adherence to strict safety protocols is paramount to ensure personnel safety and environmental protection. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and appropriate disposal methods.

Understanding the Risks: Hazard Assessment

  • May cause skin and serious eye irritation.[1]

  • Suspected of causing cancer and damaging fertility or the unborn child.[1]

  • Very toxic to aquatic life with long-lasting effects.[1]

Fluorinated nucleoside analogues are known to have a range of biological activities and can exhibit toxicity.[2][3] Therefore, it is crucial to handle this compound with the utmost care, assuming it possesses similar hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the recommended PPE for all procedures involving this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects eyes from splashes and accidental contact.
Hand Protection Double gloving with powder-free nitrile gloves is recommended.[4][5][6]Nitrile gloves offer good resistance to a range of organic chemicals.[7] Double gloving provides an additional layer of protection.[4][6] Powder-free gloves prevent the absorption and dispersal of the compound.[5][6]
Body Protection A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs.[4]Provides a barrier against spills and splashes. The gown should close in the back for better protection.[6]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the risk of inhaling aerosols or fine particles.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[7]

Safe Handling and Operational Plan

Adherence to a strict operational plan is critical to minimize exposure and prevent contamination.

Preparation and Weighing
  • Designated Area: All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control the release of airborne particles.

  • Weighing: When weighing the compound, use a tared container to avoid contamination of the balance.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

Experimental Procedures
  • Containment: All experimental work should be performed within a certified chemical fume hood.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[8][9][10]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4][9][10]

Workflow Diagram: Handling 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Work in Designated Area (Fume Hood) prep_ppe->prep_area prep_weigh Weigh Compound Carefully prep_area->prep_weigh prep_sol Prepare Solution prep_weigh->prep_sol exp_hood Conduct Experiment in Fume Hood prep_sol->exp_hood Transfer to Experiment exp_avoid Avoid Direct Contact exp_hood->exp_avoid cleanup_decon Decontaminate Surfaces exp_avoid->cleanup_decon Post-Experiment cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling the fluorinated nucleoside analogue.

Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is essential.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, contain the material with an appropriate absorbent material.

  • Clean: Carefully clean the contaminated area with a suitable decontaminating agent.

  • Dispose: All cleanup materials should be disposed of as hazardous waste.

Disposal Plan: Environmental Responsibility

Due to the ecotoxicity of related compounds, proper disposal is critical. Fluorinated organic compounds can be persistent in the environment.[11][12]

  • Waste Segregation: All waste contaminated with 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine, including gloves, disposable lab coats, and contaminated labware, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method: The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[11][13] This method is designed to break the strong carbon-fluorine bonds. Landfilling is not a suitable option as it does not destroy the compound and poses a risk of environmental contamination.[11]

Disposal Decision Tree

G start Waste Generated is_contaminated Is the waste contaminated with 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine? start->is_contaminated hazardous_waste Segregate into a labeled Hazardous Waste Container is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose of as non-hazardous waste is_contaminated->non_hazardous_waste No incineration Arrange for High-Temperature Incineration via a licensed waste disposal service hazardous_waste->incineration

Caption: Decision tree for proper waste disposal.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10] Recommended storage temperatures are often -20°C for long-term storage and 2-8°C for short-term storage.[9]

Conclusion

Handling 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine requires a proactive and informed approach to safety. By implementing these guidelines, researchers can minimize risks to themselves and the environment. Always consult your institution's safety officer for specific guidance and protocols.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine
Reactant of Route 2
Reactant of Route 2
5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

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